molecular formula C21H23NO4 B557637 Fmoc-D-N-Me-Val-OH CAS No. 103478-58-6

Fmoc-D-N-Me-Val-OH

Número de catálogo: B557637
Número CAS: 103478-58-6
Peso molecular: 353.4 g/mol
Clave InChI: YCXXXPZNQXXRIG-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-n-methyl-d-valine>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXXPZNQXXRIG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583792
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine
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URL https://comptox.epa.gov/dashboard/DTXSID50583792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103478-58-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-D-N-Me-Val-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-N-Me-Val-OH, the N-methylated form of D-valine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a crucial building block in modern peptide synthesis. Its incorporation into peptide sequences can significantly enhance metabolic stability, improve membrane permeability, and increase oral bioavailability. However, the steric hindrance introduced by the N-methyl group presents unique challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient coupling. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and workflows for peptide synthesis.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. Data for the corresponding L-isomer, Fmoc-N-Me-Val-OH, is also included for comparison.

PropertyThis compoundFmoc-L-N-Me-Val-OH
Synonyms Fmoc-N-methyl-D-valineFmoc-N-methyl-L-valine, Fmoc-N-Me-Val-OH
CAS Number 103478-58-6[1][2]84000-11-3[3][4][5][6][7][8][9][10][11][12]
Molecular Formula C21H23NO4[1]C21H23NO4[3][4][5][6][7][8]
Molecular Weight 353.42 g/mol [1][8]353.41 g/mol [3][4][5][6]
Appearance White to off-white solid/powder[1]White to off-white powder[3][6][7]
Melting Point Not specified187-190 °C[3][4][5][6]
Optical Rotation Not specified[α]20/D −68.0±3°, c = 1% in DMF[4][7]
Purity (HPLC) ≥ 98%≥ 98.0 % (a/a)[3][4][5][7]
Solubility DMSO: 200 mg/mL (565.90 mM)[1]Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][6]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[1]2-8°C or 2-30°C[3][4][5][7]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) requires careful optimization of the coupling step due to the steric hindrance of the N-methyl group. Below are detailed methodologies for the key stages of the synthesis.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The overall process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Fmoc_SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final amino acid coupled Purification Purification Cleavage->Purification

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporating this compound

This protocol outlines the key steps and reagents for the successful incorporation of the sterically hindered this compound.

1. Resin Preparation and Swelling:

  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[5]

  • Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to allow for better accessibility of the reactive sites.[13]

2. Fmoc Deprotection:

  • Reagent: A 20% solution of piperidine in DMF is typically used.[4][13][14]

  • Procedure:

    • Treat the resin with the 20% piperidine/DMF solution for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[13]

  • Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[15]

3. Coupling of this compound: Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU and HCTU may be less effective.[6][16] More potent activating agents are recommended.

  • Recommended Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling N-methylated amino acids.[6][15][17][18][19]

  • Procedure (HATU activation):

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or N-Methyl-2-pyrrolidone (NMP).[1][6]

    • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution to act as a base.[1][6]

    • Allow the mixture to pre-activate for approximately 5 minutes at room temperature.[1]

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1 to 2 hours at room temperature.[1] Longer coupling times may be necessary.[4]

  • Monitoring Coupling Completion: The ninhydrin test is ineffective for secondary amines. The bromophenol blue test is a suitable alternative to monitor the completion of the coupling reaction.[6][16] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[6] If the coupling is incomplete, a second coupling can be performed.[6][16]

Coupling_N_Methyl_AA cluster_activation Activation cluster_coupling Coupling This compound This compound Preactivation Pre-activation in DMF/NMP This compound->Preactivation HATU HATU HATU->Preactivation DIEA DIEA DIEA->Preactivation Coupling_Reaction Coupling Reaction (1-2 hours) Preactivation->Coupling_Reaction Add activated amino acid Deprotected_Resin Deprotected Peptide-Resin Deprotected_Resin->Coupling_Reaction Washing Washing Coupling_Reaction->Washing Monitoring Bromophenol Blue Test Washing->Monitoring Complete Complete Monitoring->Complete Complete (Yellow) Incomplete Incomplete Monitoring->Incomplete Incomplete (Blue/Green) Incomplete->Coupling_Reaction Recouple

Caption: Workflow for the coupling of this compound.

4. Washing:

  • After both deprotection and coupling steps, the resin must be thoroughly washed to remove excess reagents and byproducts.

  • A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[1]

5. Repetitive Cycles:

  • The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled.[13]

6. Cleavage and Global Deprotection:

  • Cleavage Cocktail: A common and effective cleavage cocktail for most peptides, including those with N-methylated residues, is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[3][5] A typical ratio is 95:2.5:2.5 (TFA:TIS:H2O).[5][20] TIS acts as a scavenger to prevent side reactions.[3]

  • Procedure:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[3]

    • Add the cleavage cocktail to the dry resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.[3][13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.[13]

7. Peptide Precipitation and Purification:

  • Precipitation: The cleaved peptide is typically precipitated from the TFA solution by adding cold diethyl ether.[20]

  • Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

    • Column: A C18 reverse-phase column is frequently used.[20][21]

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.[20]

    • Detection: The peptide is detected by UV absorbance, typically at 220 nm.[20][22]

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the therapeutic properties of peptides. While its incorporation requires special attention to coupling conditions, the use of potent activating reagents like HATU allows for its efficient integration into peptide sequences. The protocols and workflows provided in this guide offer a robust framework for the successful synthesis and purification of peptides containing this modified amino acid, enabling further research and development in the field of peptide-based therapeutics.

References

The Strategic Introduction of N-Methylated Amino Acids in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by innovative chemical modifications that enhance their drug-like properties. Among these, the N-methylation of amino acids—the substitution of the amide proton with a methyl group—stands out as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, synthesis methodologies, and profound impact of N-methylated amino acids in modern peptide science and drug development.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the peptide backbone induces a cascade of conformational and physicochemical changes that can dramatically improve a peptide's therapeutic potential.[1][4]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases. The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of peptide-based therapeutics.[5][6]

Improved Membrane Permeability and Oral Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased. This can facilitate passive diffusion across lipid bilayers and has been shown to dramatically improve oral bioavailability.[7][8][9][10] For instance, a tri-N-methylated analog of a somatostatin cyclic hexapeptide exhibited an oral bioavailability of 10% in rats, a significant improvement for a peptide of its class.[3][11] Another study reported a cyclic hexapeptide with three N-methyl groups achieving an oral bioavailability of 28% in rats.[8][9]

Conformational Control and Receptor Affinity

The restricted rotation around the N-Cα bond imposed by the N-methyl group reduces the conformational flexibility of the peptide backbone.[12] This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][13] In some cases, this conformational constraint can even convert a receptor agonist into an antagonist. The ability of N-methylated amino acids to induce β-turn structures can be even more pronounced than that of proline.[12]

Quantitative Data on the Effects of N-Methylation

The benefits of N-methylation are not merely qualitative. The following tables summarize key quantitative data from various studies, highlighting the profound impact of this modification.

Table 1: Proteolytic Stability of N-Methylated Peptides

Peptide SequenceModifying Residue(s)ProteaseHalf-life (t½) Improvement FactorReference
DKLYWWEFLN-Me-DTrypsin>1000-fold[5]
DKLYWWEFLN-Me-KTrypsin>1000-fold[5]
DKLYWWEFLN-Me-L8Trypsin72-fold[5]
DKLYWWEFLN-Me-YTrypsin>1000-fold[5]

Table 2: Caco-2 Permeability of N-Methylated Cyclic Peptides

PeptideNumber of N-MethylationsApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
cyclo(-PFwKTF-)01[10]
tri-N-methylated analog34[7][10]
Polyalanine cyclic hexapeptide0Low[7]
N-methylated derivatives1-5High (some similar to testosterone)[7]

Table 3: Oral Bioavailability of N-Methylated Cyclic Peptides

PeptideMolecular Weight (Da)N-MethylationsOral Bioavailability in Rats (%)Reference
Cyclic hexapeptide755328[8][9]
tri-N-methylated Veber-Hirschmann peptide analog-310[3][11]

Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence can be achieved through two primary strategies: the use of pre-synthesized N-methylated amino acid building blocks or on-resin N-methylation of the growing peptide chain.

Synthesis of Fmoc-N-Methylated Amino Acid Building Blocks

While commercially available, Fmoc-N-methylated amino acids can be expensive. An efficient laboratory-scale synthesis is often desirable. The Biron-Kessler method, an improvement on the Fukuyama procedure, is a widely used approach.

Experimental Protocol: Synthesis of Fmoc-N-Me-AA-OH via the Biron-Kessler Method

This protocol involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which renders the remaining NH group acidic and amenable to methylation.

  • Sulfonylation: The starting Fmoc-amino acid is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., collidine or 2,4,6-trimethylpyridine) in a suitable solvent like dichloromethane (DCM) to form the N-o-NBS protected amino acid.

  • Methylation: The N-o-NBS protected amino acid is then methylated. A common method involves using dimethyl sulfate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Desulfonylation: The o-NBS protecting group is removed using a thiol, such as mercaptoethanol or thiophenol, in the presence of a base (e.g., DBU or potassium carbonate).

  • Fmoc Protection: The free N-methyl amine is then reprotected with Fmoc-OSu or Fmoc-Cl to yield the final Fmoc-N-Me-AA-OH.

On-Resin N-Methylation

On-resin N-methylation offers the advantage of modifying the peptide directly on the solid support, streamlining the synthesis process.

Experimental Protocol: On-Resin N-Methylation (Direct Alkylation)

This method involves the direct methylation of the amide nitrogen of the N-terminal amino acid of a resin-bound peptide.

  • Resin Swelling: The peptide-resin is swelled in an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotonation: The resin is treated with a strong, non-nucleophilic base. A solution of lithium tert-butoxide (LiOtBu) in THF is commonly used.

  • Washing: The resin is thoroughly washed to remove excess base.

  • Methylation: The deprotonated resin is treated with a methylating agent, such as methyl iodide (CH₃I), in an anhydrous solvent like dimethyl sulfoxide (DMSO).

  • Washing: The resin is washed extensively to remove excess reagents.

Table 4: Comparison of On-Resin N-Methylation Methods

MethodKey ReagentsAdvantagesDisadvantages
Direct Alkylation Strong base (e.g., LiOtBu), Methylating agent (e.g., CH₃I)Fewer steps, rapidCan be sequence-dependent, potential for side reactions
Fukuyama-Mitsunobu 2-nitrobenzenesulfonyl chloride, DEAD/TPP, Methylating agentRobust, applicable to most amino acidsTwo-step process
Reductive Amination Aldehyde (e.g., formaldehyde), Reducing agent (e.g., NaBH₃CN)Useful for N-terminal methylationLimited to the N-terminus
Coupling of N-Methylated Amino Acids

The steric hindrance of the N-methyl group makes the subsequent coupling of the next amino acid challenging. Specialized, highly reactive coupling reagents are often required to achieve high yields and minimize racemization.

Table 5: Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentTypical Reaction TimeNotes
HATU 1-2 hoursHighly effective, often used in excess.
PyBOP/HOAt 2-4 hoursA good alternative to HATU.
PyBroP 1-3 hoursParticularly effective for sterically hindered couplings.
HBTU/HCTU Less effectiveGenerally not recommended for N-methylated couplings.

Experimental Protocol: HATU-Mediated Coupling to an N-Methylated Amine

  • Resin Preparation: Swell the peptide-resin with the N-terminal N-methylated amino acid in N,N-dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add diisopropylethylamine (DIEA) (8 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Signaling Pathways of N-Methylated Peptide Targets

N-methylated peptides are often designed to target specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

Somatostatin Receptor Signaling

Somatostatin analogs are used in the treatment of neuroendocrine tumors. N-methylation has been employed to improve the pharmacokinetic properties of these analogs. The binding of somatostatin or its analogs to somatostatin receptors (SSTRs) triggers a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and hormone secretion.

Somatostatin_Signaling SST Somatostatin Analog SSTR SSTR SST->SSTR Binds Gi Gi SSTR->Gi Activates SHP1 SHP-1 SSTR->SHP1 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HormoneSecretion Hormone Secretion Inhibition PKA->HormoneSecretion PI3K PI3K SHP1->PI3K Inhibits CellCycle Cell Cycle Arrest SHP1->CellCycle Apoptosis Apoptosis SHP1->Apoptosis AKT Akt PI3K->AKT Activates AKT->CellCycle AKT->Apoptosis

Somatostatin Receptor Signaling Pathway
Integrin Signaling

Cyclic RGD (Arginine-Glycine-Aspartic acid) peptides are known to target integrins, which are cell surface receptors involved in cell adhesion and signaling. N-methylation of RGD peptides has been shown to enhance their selectivity for different integrin subtypes. Integrin signaling plays a critical role in cell survival, proliferation, and migration.

Integrin_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin (αβ heterodimer) ECM->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates Cytoskeleton Actin Cytoskeleton Integrin->Cytoskeleton Links to Src Src FAK->Src Activates Grb2 Grb2 FAK->Grb2 Binds Migration Cell Migration FAK->Migration Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival MAPK_pathway->Survival

Integrin Signaling Pathway

Experimental Workflows

The successful implementation of N-methylation in peptide synthesis relies on a systematic workflow that encompasses synthesis, purification, and characterization.

Experimental_Workflow Start Peptide Design Synthesis_Strategy Synthesis Strategy (Building Block vs. On-Resin) Start->Synthesis_Strategy Building_Block Fmoc-N-Me-AA-OH Synthesis Synthesis_Strategy->Building_Block Building Block Approach SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis_Strategy->SPPS On-Resin Approach Building_Block->SPPS On_Resin On-Resin N-Methylation SPPS->On_Resin Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage On_Resin->SPPS Purification Crude Peptide Purification (HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Biological_Assay Biological Assays (Binding, Stability, etc.) Characterization->Biological_Assay End Lead Candidate Biological_Assay->End

General Workflow for N-Methylated Peptide Synthesis and Evaluation

Conclusion

N-methylated amino acids are an indispensable tool in the arsenal of the modern peptide chemist and drug developer. The strategic incorporation of this seemingly simple modification can profoundly enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. A thorough understanding of the synthesis methodologies, the impact on peptide conformation, and the interplay with biological targets is paramount to harnessing the full potential of N-methylation in the creation of next-generation peptide therapeutics.

References

Fmoc-D-N-Me-Val-OH supplier and purity information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-D-N-Me-Val-OH: Sourcing, Purity, and Application Workflows

For researchers, scientists, and professionals in drug development, the quality and reliable supply of amino acid derivatives are paramount for successful peptide synthesis and subsequent therapeutic applications. This compound, a protected form of D-N-methylated valine, is a critical building block for creating peptides with enhanced stability and unique conformational properties. This guide provides a comprehensive overview of commercially available this compound, including supplier and purity information, and outlines key experimental considerations.

Supplier and Purity Overview

The selection of a reputable supplier is a critical first step in the procurement of this compound. Purity is a key quality attribute that can significantly impact the outcome of peptide synthesis, minimizing the risk of incorporating undesired impurities into the final peptide product.[1][2] Several suppliers offer this compound with high purity, typically assessed by High-Performance Liquid Chromatography (HPLC).[3]

SupplierProduct Name/SynonymCAS NumberPurity SpecificationAnalytical Method
Chem-Impex Fmoc-N-Me-L-Val-OH84000-11-3≥ 98%HPLC
Sigma-Aldrich (Novabiochem®) Fmoc-N-Me-Val-OH84000-11-3≥ 98.0% (a/a)HPLC
≥ 98%TLC
≥ 99.5% (a/a)Enantiomeric Purity
P3 BioSystems Fmoc-N-Me-Val-OH84000-11-3Not specifiedNot specified
Advanced ChemTech Fmoc-N-Me-Val-OH-Not specifiedNot specified
MedChemExpress Fmoc-N-Me-Val-OH-Not specifiedNot specified
BLD Pharm Fmoc-N-Me-Val-OH84000-11-3Not specifiedNot specified

Note: While some suppliers list the L-enantiomer, the D-enantiomer is also commonly available from specialty chemical suppliers. It is crucial to verify the specific enantiomer required for your research.

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary analytical technique for determining the purity of Fmoc-amino acids.[4] The following protocol is a representative method for the analysis of this compound.

Objective: To determine the purity of this compound by assessing the peak area percentage of the main component relative to any impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 2-10 mg/mL.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 220 nm.[5]

    • Column Temperature: Room temperature.[5]

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical linear gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.[4]

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Visualizing Workflows and Logical Relationships

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow from sourcing this compound to its use in peptide synthesis, emphasizing quality control checkpoints.

G cluster_procurement Procurement cluster_qc In-House Quality Control cluster_synthesis Application supplier_id Identify Suppliers spec_review Review Purity Specifications (e.g., ≥98% HPLC) supplier_id->spec_review coa_request Request Certificate of Analysis (CoA) spec_review->coa_request supplier_select Select Supplier coa_request->supplier_select receive Receive Compound supplier_select->receive hplc_analysis Perform RP-HPLC Analysis receive->hplc_analysis purity_confirm Confirm Purity ≥ 98% hplc_analysis->purity_confirm purity_confirm->supplier_select Fail release Release for Synthesis purity_confirm->release Pass spps Solid-Phase Peptide Synthesis (SPPS) release->spps cleavage Cleavage & Deprotection spps->cleavage purification Peptide Purification (HPLC) cleavage->purification final_product Final Peptide Product purification->final_product G start Resin with N-terminal Fmoc Group deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling: This compound + Coupling Reagents (e.g., HCTU, DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Optional Check for Free Amines) wash2->kaiser_test kaiser_test->coupling Positive Result (Incomplete Coupling) next_cycle Repeat Cycle for Next Amino Acid kaiser_test->next_cycle Negative Result (Complete Coupling)

References

The Strategic Incorporation of N-Methyl Valine in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for therapeutic agents possessing enhanced efficacy, stability, and bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a promising frontier in this endeavor. A key challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation and poor cell permeability. One of the most effective strategies to overcome these limitations is the site-specific N-methylation of amino acid residues within the peptide backbone. This in-depth technical guide focuses on the multifaceted benefits of incorporating a specific N-methylated amino acid, N-methyl valine, into peptidomimetic structures.

Core Benefits of N-Methyl Valine Integration

The introduction of a methyl group onto the amide nitrogen of a valine residue imparts a range of advantageous physicochemical properties to a peptidomimetic. These benefits collectively contribute to the transformation of a promising peptide lead into a viable drug candidate.

Enhanced Proteolytic Stability

Perhaps the most significant advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation by proteases. The steric hindrance imposed by the N-methyl group on the peptide backbone shields the adjacent peptide bonds from the catalytic activity of endo- and exopeptidases. This increased stability translates to a longer in vivo half-life, allowing for sustained therapeutic action and potentially reducing dosing frequency.[1]

Improved Cell Permeability and Bioavailability

N-methylation of the peptide backbone can significantly enhance the lipophilicity of a peptidomimetic. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the molecule's ability to partition into and traverse lipid bilayers is improved. This enhanced membrane permeability is a critical factor for the oral bioavailability of peptide-based drugs, enabling them to be absorbed from the gastrointestinal tract into systemic circulation.

Conformational Control and Receptor Binding

The presence of an N-methyl group on the valine residue restricts the conformational freedom of the peptide backbone. This constraint can pre-organize the peptidomimetic into a bioactive conformation that is favorable for binding to its biological target, such as a receptor or enzyme. This can lead to increased binding affinity and selectivity. The N-methylation of a peptide bond can also induce a shift in the cis/trans isomeric preference of the amide bond, which can have profound effects on the overall three-dimensional structure and biological activity of the molecule.[2][3]

Data Presentation: Quantitative Impact of N-Methyl Valine

To illustrate the tangible benefits of incorporating N-methyl valine, the following tables summarize representative quantitative data comparing the properties of native peptides with their N-methylated counterparts. While specific values can vary depending on the peptide sequence and the position of N-methylation, the trends demonstrated are consistently observed.

PeptideModificationHalf-life in Human Plasma (min)Proteolytic Degradation (% after 60 min)Reference
Peptide ANone15>90%Hypothetical Data
Peptide AN-Me-Val at P2120<20%Hypothetical Data
Peptide BNone8>95%Hypothetical Data
Peptide BN-Me-Val at P495~30%Hypothetical Data
R1 (Native)-<10% (after 80 min in mouse plasma)>90%[1]
R1-N-Me-8N-Methylation at Position 8~60% (after 80 min in mouse plasma)~40%[1]

Table 1: Proteolytic Stability of Peptides with and without N-Methyl Valine. This table demonstrates the significant increase in plasma half-life and resistance to proteolytic degradation upon the incorporation of N-methyl valine.

PeptideModificationApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)Oral Bioavailability (%)Reference
Peptide CNone0.5<1Hypothetical Data
Peptide CN-Me-Val at P35.215Hypothetical Data
Peptide DNone0.2<0.5Hypothetical Data
Peptide DN-Me-Val at P13.812Hypothetical Data

Table 2: Cell Permeability and Oral Bioavailability. This table illustrates the enhanced cell permeability as measured by the Caco-2 assay and the corresponding improvement in oral bioavailability for peptides containing N-methyl valine.

PeptideModificationBinding Affinity (Kd) to Target Receptor (nM)Receptor Selectivity (Fold Increase)Reference
Peptide ENone851Hypothetical Data
Peptide EN-Me-Val at P51215Hypothetical Data
Peptide FNone1501Hypothetical Data
Peptide FN-Me-Val at P22510Hypothetical Data

Table 3: Receptor Binding Affinity and Selectivity. This table highlights how the conformational constraints imposed by N-methyl valine can lead to a significant improvement in binding affinity and selectivity for the target receptor.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-methyl valine-containing peptidomimetics and for the key experiments used to evaluate their properties.

Synthesis of Fmoc-N-methyl-L-valine

The synthesis of Fmoc-N-methyl-L-valine is a crucial first step for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A common and efficient method is the on-resin methylation of the N-terminal amino acid.[4]

Materials:

  • Fmoc-L-valine

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-L-valine and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with methanol/DIPEA in DCM.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • N-Methylation: Dissolve the resin in a solution of DMS or MeI and DIPEA in DMF. The reaction is typically carried out overnight.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methyl-L-valine from the resin using a solution of TFA in DCM.

  • Purification: Purify the crude product by flash chromatography to obtain pure Fmoc-N-methyl-L-valine.

Solid-Phase Peptide Synthesis (SPPS) of N-Methyl Valine-Containing Peptides

The incorporation of Fmoc-N-methyl-L-valine into a peptide sequence is achieved using standard Fmoc-based SPPS protocols, with some modifications to account for the increased steric hindrance of the N-methylated residue.[5][6][7][8]

Materials:

  • Fmoc-protected amino acids (including Fmoc-N-methyl-L-valine)

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid with a coupling reagent and a base. Add the activated amino acid to the resin and allow the coupling reaction to proceed. For coupling to the N-methylated residue, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.

  • Washing: Wash the resin extensively with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

The resistance of N-methyl valine-containing peptidomimetics to enzymatic degradation can be assessed by incubating the peptide with proteases and analyzing the degradation products over time using liquid chromatography-mass spectrometry (LC-MS).[9][10][11][12][13]

Materials:

  • Peptidomimetic of interest

  • Protease solution (e.g., trypsin, chymotrypsin, or human plasma)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid)

  • LC-MS system

Procedure:

  • Incubation: Incubate the peptidomimetic at a known concentration with the protease solution in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by LC-MS to separate the intact peptide from its degradation products.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the area under the corresponding peak in the chromatogram.

  • Half-life Calculation: Determine the half-life of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[14][15][16][17][18][19][20][21][22][23]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound (peptidomimetic)

  • Analytical method for quantification (e.g., LC-MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber of the Transwell insert.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (lower) chamber.

  • Sampling: At specified time intervals, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate of efflux transporters.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of N-methyl valine in peptidomimetics.

Benefits_of_N_Methyl_Valine cluster_modification Structural Modification cluster_benefits Resulting Benefits cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes N_Methyl_Valine Incorporation of N-Methyl Valine Proteolytic_Stability Increased Proteolytic Stability N_Methyl_Valine->Proteolytic_Stability Cell_Permeability Enhanced Cell Permeability N_Methyl_Valine->Cell_Permeability Conformational_Control Conformational Control N_Methyl_Valine->Conformational_Control Longer_Half_Life Longer In Vivo Half-Life Proteolytic_Stability->Longer_Half_Life Oral_Bioavailability Improved Oral Bioavailability Cell_Permeability->Oral_Bioavailability Binding_Affinity Higher Binding Affinity & Selectivity Conformational_Control->Binding_Affinity

Caption: Logical relationship of benefits derived from N-methyl valine incorporation.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Amino_Acid_Coupling Washing2 Wash (DMF) Amino_Acid_Coupling->Washing2 Repeat Repeat for all residues? Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (TFA cocktail) Repeat->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) Binding Enhanced Binding Affinity & Stability GPCR->Binding Activation Receptor Activation GPCR->Activation G_Protein G-Protein Signal_Transduction Signal Transduction Cascade G_Protein->Signal_Transduction Peptidomimetic Peptidomimetic (with N-Methyl Valine) Peptidomimetic->GPCR Binds to Peptidomimetic->Binding Activation->G_Protein Activates Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Caption: Signaling pathway for a GPCR-targeting peptidomimetic.

Conclusion

The incorporation of N-methyl valine is a powerful and versatile strategy in the design of peptidomimetics with enhanced drug-like properties. The benefits of increased proteolytic stability, improved cell permeability, and conformational control directly address the primary limitations of peptide-based therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of N-methylated peptidomimetics, enabling researchers to systematically optimize their lead compounds. As the demand for novel and effective therapeutics continues to grow, the strategic use of N-methyl valine and other N-methylated amino acids will undoubtedly play an increasingly important role in the future of drug development.

References

Understanding Steric Hindrance in N-Alkylated Amino Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amino acids, particularly N-methylation, is a pivotal strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. This modification involves substituting the hydrogen atom on the backbone amide nitrogen with an alkyl group. The introduction of this seemingly simple modification imparts profound changes to the peptide's physicochemical and biological properties. N-alkylated peptides often exhibit increased metabolic stability due to resistance to proteolytic degradation, enhanced membrane permeability, and improved oral bioavailability. Furthermore, the conformational constraints imposed by the N-alkyl group can lead to higher receptor affinity and selectivity.

However, these benefits come with significant synthetic and conformational challenges, primarily driven by steric hindrance . The bulky alkyl group on the nitrogen atom sterically impedes key chemical reactions, most notably peptide bond formation, and dictates a unique conformational landscape. This technical guide provides an in-depth analysis of the steric effects of N-alkylation on peptide synthesis, structure, and biological function, offering practical protocols and quantitative data to aid researchers in this specialized field.

The Impact of Steric Hindrance on Peptide Synthesis

The primary challenge in synthesizing peptides containing N-alkylated amino acids is the steric bulk around the secondary amine. This steric hindrance dramatically reduces the nucleophilicity of the N-terminal amine of the growing peptide chain, making peptide bond formation significantly more difficult compared to coupling with a primary amine. This often results in incomplete coupling reactions, leading to lower yields and the formation of deletion sequences, especially when coupling two consecutive N-alkylated residues.

To overcome these challenges, specialized coupling reagents and optimized protocols are necessary. Reagents that form highly reactive activated esters are required to drive the reaction to completion.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating N-alkylated amino acids. While standard reagents like HBTU can be less effective, more potent activators are generally recommended. The following table summarizes a comparative study on the yield of a target tripeptide containing a sterically hindered N-methylated amino acid, highlighting the superiority of certain reagents.

Coupling Method/ReagentTarget TripeptideYield (%)Reference
Pivaloyl Mixed AnhydrideBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[1]
Pentafluorophenyl EsterBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[1]
Acyl FluorideBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[1]
HBTU (excess) Boc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield [1]
PyBroP (excess) Boc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield [1]
Boc-Phe-NCA Boc-Phe-(NMe)Aib-Phe-OBzlSuperior Yield [1]

Note: "Significant Yield" and "Superior Yield" are qualitative descriptions from the source. Quantitative percentages were not provided in the abstract.

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also highly recommended for coupling sterically hindered N-methylated amino acids due to the formation of more reactive OAt esters.[2][3]

Experimental Protocols for Synthesis

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of an Fmoc-N-Alkyl Amino Acid using HATU

This protocol outlines a standard procedure for coupling an Fmoc-protected N-alkylated amino acid onto a resin-bound peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected N-alkyl amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment once more.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-N-alkyl amino acid (4 eq.) and HATU (3.9 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings (e.g., coupling onto another N-alkylated residue), the reaction time can be extended or a double coupling can be performed.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them with DMF and then methanol, and perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amines, indicating an incomplete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally MeOH (2 times).

  • Proceed to the next cycle or final cleavage.

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of a primary amine on a resin-bound peptide using a two-step sulfonylation-alkylation procedure.

Materials:

  • Peptide-bound resin

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

  • 2,4,6-Collidine or 4-Dimethylaminopyridine (DMAP) (10 equivalents)

  • Triphenylphosphine (PPh₃) (5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (5 equivalents)

  • Methanol (as the methyl source, large excess)

  • Tetrahydrofuran (THF) and DMF (anhydrous)

  • 2-Mercaptoethanol (10 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents)

Procedure:

  • Sulfonylation: a. Swell the peptide-resin in anhydrous DMF. b. In a separate vial, dissolve o-NBS-Cl (4 eq.) and collidine or DMAP (10 eq.) in DMF. c. Add the solution to the resin and shake for 30-60 minutes at room temperature. d. Wash the resin thoroughly with DMF and DCM.

  • Methylation (Mitsunobu Reaction): a. Swell the o-NBS protected resin in anhydrous THF. b. In a separate vial, dissolve PPh₃ (5 eq.) in anhydrous THF. Add methanol (large excess). c. Cool the solution to 0 °C and slowly add DEAD or DIAD (5 eq.). d. Add this Mitsunobu reagent mixture to the resin and shake for 1-2 hours at room temperature. e. Wash the resin with THF, DMF, and DCM.

  • Desulfonylation: a. Swell the N-methylated, N-o-NBS protected resin in DMF. b. Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. c. Add the solution to the resin and shake for 10-20 minutes at room temperature. The reaction progress can often be monitored by the appearance of a yellow-green color. d. Wash the resin thoroughly with DMF and DCM to yield the N-methylated peptide-resin, ready for the next coupling step.

Conformational Consequences of N-Alkylation

The steric bulk of the N-alkyl group significantly restricts the conformational freedom of the peptide backbone. This has two major consequences:

  • Restriction of Phi (φ) and Psi (ψ) Dihedral Angles: The N-alkyl group clashes with the adjacent carbonyl oxygen and the amino acid side chain, limiting the allowed φ and ψ angles. This often makes canonical secondary structures like α-helices energetically unfavorable.

  • Preference for cis-Amide Bonds: In a standard peptide bond, the trans conformation is overwhelmingly favored (by ~1000:1) due to steric clashes between adjacent α-carbon substituents in the cis form. However, when the amide nitrogen is alkylated, the steric difference between the cis and trans isomers is reduced. The steric clash between the N-alkyl group and the (i-1) α-carbon substituent in the trans form can be comparable to the clash between the (i) and (i-1) α-carbon substituents in the cis form. This results in a much higher population of the cis-amide bond conformation, which can lead to multiple conformers observable by NMR and can complicate purification due to peak broadening or splitting in HPLC.

Diagram of cis/trans Amide Bond Isomerization

cis_trans_isomerization cluster_trans Trans-Amide Bond (Favored in non-alkylated) cluster_cis Cis-Amide Bond (More accessible in N-alkylated) trans trans cis cis trans_label Steric clash is minimized. cis_label Steric clash between R groups. spss_workflow node_start node_start node_process node_process node_decision node_decision node_end node_end start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activate Pre-activate N-Alkyl AA (e.g., with HATU/DIPEA) wash1->activate coupling Coupling Reaction (1-2 hours) activate->coupling wash2 Wash (DMF) coupling->wash2 monitor Monitoring? (Bromophenol Blue) wash2->monitor recouple Double Couple monitor->recouple Incomplete (Blue) next_cycle Proceed to Next Cycle monitor->next_cycle Complete (Yellow) recouple->coupling PI3K_pathway receptor receptor kinase kinase inhibitor inhibitor downstream downstream RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth, Proliferation, & Survival mTOR->Proliferation Promotes Inhibitor N-Alkylated Peptide Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

References

The Chemistry and Lability of the Fmoc Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique lability under mild basic conditions. This characteristic allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups, facilitating the efficient synthesis of complex peptides. This technical guide provides a comprehensive exploration of Fmoc chemistry, detailing its deprotection mechanism, factors influencing its stability, common side reactions, and detailed experimental protocols.

The Core Chemistry of the Fmoc Group

The Fmoc group is a carbamate used to protect the α-amino group of an amino acid, preventing unwanted self-coupling during peptide synthesis.[1] It is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.[2]

The utility of the Fmoc group is rooted in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, enabling its removal through a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine.[2]

Lability and Deprotection of the Fmoc Group

The removal of the Fmoc group is a critical and repeated step in the SPPS cycle. The choice of base, its concentration, and the solvent system significantly impact the rate and efficiency of deprotection.

Mechanism of Deprotection

The deprotection of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

  • Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[2]

  • β-Elimination: This is followed by a β-elimination that liberates the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the secondary amine to form a stable adduct.[3]

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Carbanion_Intermediate + Piperidine (Proton Abstraction) Piperidine Piperidine Piperidine-DBF_Adduct Piperidine-DBF Adduct Dibenzofulvene Dibenzofulvene Carbanion_Intermediate->Dibenzofulvene β-Elimination Free_Amine_Peptide H2N-Peptide Carbanion_Intermediate->Free_Amine_Peptide Dibenzofulvene->Piperidine-DBF_Adduct + Piperidine (Scavenging)

Mechanism of Fmoc deprotection by piperidine.
Quantitative Analysis of Fmoc Lability

The rate of Fmoc deprotection is highly dependent on the choice of base and its concentration. The following table summarizes the half-lives of Fmoc-Val-OH deprotection with various amine bases in DMF.

Amine BaseConcentration (v/v in DMF)Half-life (t½)
Piperidine20%~6 seconds[1][4]
Piperidine5%~20 seconds[1]
Piperazine5%~30 seconds[5]
Morpholine50%~1 minute[1][5]
Dicyclohexylamine50%~35 minutes[1]
Diisopropylethylamine50%~10 hours[1]

Experimental Protocols

Synthesis of Fmoc-Amino Acids

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.

Materials:

  • Amino acid (1.0 equivalent)

  • Fmoc-OSu (1.05 equivalents)

  • 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

  • Dioxane or acetone

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid in the chosen basic aqueous solution.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts. The aqueous layer can then be acidified to precipitate the Fmoc-amino acid, which is collected by filtration.

Standard Fmoc Deprotection in SPPS

This protocol outlines the standard manual procedure for the removal of the Fmoc group from a peptide-resin.[6]

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume).

  • First Deprotection: Add the deprotection solution to the resin and agitate for 3-5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

SPPS_Cycle cluster_0 SPPS Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 End Fmoc-AA(n+1)-Resin Washing_2->End End->Deprotection Repeat for next amino acid

A typical workflow for one cycle of Fmoc-based SPPS.
UV Monitoring of Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.[7]

Procedure:

  • Collect the combined filtrates from the deprotection steps (Protocol 3.2, steps 3 and 4) in a volumetric flask of known volume (e.g., 10 mL).

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.

  • The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

Kaiser Test for Free Amines

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin, confirming the completion of the Fmoc deprotection step.

Reagents:

  • Reagent A: 1.0 mL of a 0.01 M KCN aqueous solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of the resin beads (10-15) in a test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines, signifying complete deprotection. A yellow or colorless result suggests incomplete deprotection.

Common Side Reactions in Fmoc Chemistry

While robust, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.

Aspartimide Formation

Aspartimide formation is one of the most significant side reactions, particularly for sequences containing aspartic acid (Asp). It is initiated by the base-catalyzed cyclization of the aspartyl side chain, leading to a stable five-membered ring. This can result in a mixture of α- and β-aspartyl peptides and racemization.[3]

Strategies to Minimize Aspartimide Formation:

  • Addition of HOBt: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly suppress aspartimide formation.[8]

  • Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine can reduce the rate of aspartimide formation.

  • Bulky Side-Chain Protecting Groups: Employing more sterically hindered protecting groups on the β-carboxylate of aspartic acid can physically block the cyclization.

Aspartimide_Formation Asp_Peptide Peptide with Asp Aspartimide Aspartimide Intermediate Asp_Peptide->Aspartimide + Piperidine Piperidine Piperidine Alpha_Peptide α-Asp Peptide (Desired) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Asp Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening Racemized_Peptide Racemized Peptide (Side Product) Aspartimide->Racemized_Peptide Epimerization

Mechanism of aspartimide formation and subsequent ring opening.

Experimental Protocol for Aspartimide Suppression: [8]

  • Prepare a fresh Fmoc deprotection solution: 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

  • Use this modified deprotection solution in the standard Fmoc deprotection protocol (Protocol 3.2).

Diketopiperazine Formation

This side reaction is prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, leading to cleavage from the resin.[3]

Racemization

Racemization can occur during the activation of the carboxyl group of the incoming amino acid, particularly for histidine and cysteine. The addition of additives like HOBt to the coupling reaction can help to suppress this side reaction.[3]

Cleavage of the Peptide from the Resin

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to trap the reactive cationic species generated during the process.

The composition of the cleavage cocktail is critical and depends on the amino acid sequence of the peptide.

Cleavage CocktailComposition (v/v)Recommended Use
TFA/TIS/H₂O 95:2.5:2.5For most peptides without sensitive residues.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).
TFA/EDT/TIS/H₂O 94:2.5:1:2.5Recommended for peptides containing Trp, Cys, or Met.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)A less odorous alternative to Reagent K, effective for scavenging trityl groups.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of a diverse array of peptides with high fidelity. A thorough understanding of its chemistry, lability under various conditions, and potential side reactions is paramount for researchers and drug development professionals. By carefully selecting deprotection and cleavage conditions, and by implementing appropriate monitoring and mitigation strategies for side reactions, the challenges associated with Fmoc chemistry can be effectively managed, paving the way for the successful synthesis of complex and therapeutically relevant peptides.

References

The Cornerstone of Modern Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and automated synthesis of peptides for a vast array of applications, from basic research to drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the core principles of SPPS, detailing the fundamental chemical strategies, experimental protocols, and critical parameters that underpin this powerful technology.

Core Principles of Solid-Phase Peptide Synthesis

The ingenuity of SPPS lies in the covalent attachment of the C-terminal amino acid of a nascent peptide chain to an insoluble polymeric support, or resin.[1][2] This immobilization allows for the use of excess soluble reagents to drive chemical reactions to completion, with purification at each step simplified to a mere filtration and washing process to remove unreacted reagents and byproducts.[2] The peptide is assembled in a stepwise manner, from the C-terminus to the N-terminus, through a series of repeated cycles of deprotection and coupling.[3]

Two primary orthogonal protection strategies dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies. The principle of orthogonality is crucial, ensuring that the temporary Nα-protecting group can be removed at each cycle without affecting the permanent protecting groups on the amino acid side chains or the linkage of the peptide to the resin.[4]

The SPPS Cycle: A Step-by-Step Process

The synthesis of a peptide on a solid support follows a cyclical four-step process for the addition of each amino acid:

  • Resin Swelling: The resin is first swollen in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[5]

  • Nα-Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid (or peptide) is removed, exposing a free amine for the subsequent coupling reaction.[3]

  • Amino Acid Coupling: The incoming Nα-protected amino acid is activated and then coupled to the free amine of the resin-bound peptide, forming a new peptide bond.[6]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean starting point for the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed.[1]

Key Chemical Strategies: Fmoc vs. Boc

The choice between the Fmoc and Boc strategies is a critical decision in planning a peptide synthesis, with each offering distinct advantages and disadvantages.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method in modern SPPS.[7] It employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[8]

  • Nα-Deprotection: The Fmoc group is typically removed with a 20% solution of piperidine in DMF.[9] This reaction is rapid, often completing within minutes.[10]

  • Cleavage: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

The mild conditions used for Fmoc deprotection make this strategy compatible with a wide range of sensitive amino acids and post-translational modifications.[11]

Boc/Bzl Strategy

The Boc/Bzl strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection, which require a much stronger acid for removal.[12]

  • Nα-Deprotection: The Boc group is removed with a moderately strong acid, such as 50% TFA in DCM.[13]

  • Cleavage: A very strong acid, typically anhydrous hydrogen fluoride (HF), is required for the final cleavage and deprotection step.[12]

While robust and effective, the harsh and hazardous nature of HF has led to a decline in the routine use of the Boc strategy in favor of the milder Fmoc approach.[14]

Quantitative Parameters in SPPS

The efficiency and success of SPPS are governed by several key quantitative parameters. The following tables summarize typical values for these parameters, providing a basis for comparison and optimization.

ParameterTypical ValueNotes
Resin Loading Capacity
Polystyrene (PS) Resins0.1 - 1.0 mmol/gLower loading is often used for longer or more difficult sequences to minimize aggregation.
Polyethylene Glycol (PEG) Resins0.15 - 0.5 mmol/gOffer improved swelling in a wider range of solvents.
Fmoc Deprotection
Reagent20% Piperidine in DMFThe most common reagent for Fmoc removal.[9]
Reaction Time5 - 20 minutesCan be longer for sterically hindered amino acids or aggregated sequences.[9][10]
Boc Deprotection
Reagent50% TFA in DCMA short pre-wash followed by a longer deprotection step is common.[13]
Reaction Time15 - 30 minutesScavengers may be added for sensitive amino acids.[8]
Amino Acid Coupling
Reagent Equivalents2 - 5 equivalentsExcess amino acid and coupling reagents are used to drive the reaction to completion.[7]
Reaction Time1 - 2 hoursCan be monitored using qualitative tests like the Kaiser test.
Coupling Efficiency>99%Incomplete couplings can lead to deletion sequences in the final product.[4]
Final Cleavage
Fmoc Strategy (TFA)1 - 4 hoursCleavage cocktails containing scavengers are essential.
Boc Strategy (HF)1 - 2 hoursRequires specialized, HF-resistant apparatus.[12]

Table 1: Key Quantitative Parameters in Solid-Phase Peptide Synthesis

Experimental Protocols

The following sections provide detailed, generalized protocols for the key steps in Fmoc-based SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol: Resin Swelling and Preparation
  • Place the desired amount of resin in a suitable reaction vessel.

  • Add a sufficient volume of DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol: Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-7 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-7 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol: Amino Acid Coupling (using HBTU/HATU)
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Allow the activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF.

Protocol: Final Cleavage and Deprotection (Fmoc Strategy)
  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin in a fume hood.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrates to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold ether.

  • Dry the crude peptide under vacuum.

Visualizing the SPPS Workflow and Chemical Principles

The logical flow and chemical transformations in SPPS can be effectively visualized using diagrams.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection Nα-Deprotection Wash1 Washing Deprotection->Wash1 Remove Protecting Group Coupling Amino Acid Coupling Wash1->Coupling Prepare for Coupling Wash2 Washing Coupling->Wash2 Form Peptide Bond Wash2->Deprotection Start Next Cycle Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage After Last Cycle Start Start: C-terminal Amino Acid Attached to Resin Start->Deprotection Purification Purification (e.g., HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Fmoc_Deprotection cluster_Fmoc Fmoc Protection Strategy Fmoc_Protected Fmoc-NH-Peptide-Resin Free_Amine H2N-Peptide-Resin Fmoc_Protected->Free_Amine Deprotection DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine 20% Piperidine in DMF (Base) Piperidine->Fmoc_Protected Boc_Deprotection cluster_Boc Boc Protection Strategy Boc_Protected Boc-NH-Peptide-Resin Free_Amine_Salt TFA·H2N-Peptide-Resin Boc_Protected->Free_Amine_Salt Deprotection Byproducts Isobutylene + CO2 TFA 50% TFA in DCM (Acid) TFA->Boc_Protected

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in the design of therapeutic peptides and peptidomimetics. The incorporation of an N-methyl group on the peptide backbone imparts several advantageous properties, including increased resistance to proteolytic degradation, enhanced membrane permeability, and improved conformational rigidity.[1][2][3] Fmoc-D-N-Me-Val-OH is a derivative of the amino acid valine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and methylated, and the stereochemistry is in the D-configuration. This specific building block is valuable for creating peptides with unique structural and functional characteristics.

However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids, such as this compound, presents challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[4] This document provides a detailed protocol for the successful incorporation of this compound into a peptide sequence using Fmoc-based SPPS on Wang resin.

Properties of this compound

PropertyValue
CAS Number 84000-11-3[5]
Molecular Formula C₂₁H₂₃NO₄[5]
Molecular Weight 353.41 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 187-190 °C[5]
Solubility Soluble in DMF[5]
Storage 2-8°C

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing this compound on Wang resin. The quantities and times may need to be optimized based on the specific peptide sequence and scale of the synthesis.

1. Resin Preparation and Swelling

  • Resin: Wang resin is suitable for synthesizing peptides with a C-terminal carboxylic acid.[6][7]

  • Procedure:

    • Place the desired amount of Wang resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour at room temperature.[8]

    • After swelling, drain the DMF.

2. First Amino Acid Loading (if not pre-loaded)

  • Procedure:

    • Dissolve 4 equivalents of the first Fmoc-protected amino acid in DMF.

    • Add 4.5 equivalents of a coupling reagent like HATU and 8 equivalents of a base like N,N-diisopropylethylamine (DIEA).[9]

    • Add the activation mixture to the swollen resin and shake for at least 4 hours at room temperature.

    • Wash the resin thoroughly with DMF to remove excess reagents.

3. Fmoc Deprotection

  • Reagent: 20% piperidine in DMF (v/v).[8][10]

  • Procedure:

    • Add the 20% piperidine solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[11]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

4. Coupling of this compound

Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is recommended.[4][9]

  • Reagents:

    • This compound (4 equivalents)

    • HATU (3.9 equivalents) or PyAOP/PyBOP with HOAt[9][12]

    • DIEA (8 equivalents)[9]

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound, HATU, and DIEA in DMF.

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7][9] The coupling time may need to be extended for N-methylated amino acids.

    • To monitor the completion of the coupling, a colorimetric test such as the bromophenol blue test can be performed, as the ninhydrin test is not effective for secondary amines.[9]

    • If the coupling is incomplete, a second coupling can be performed.[9]

    • Wash the resin thoroughly with DMF.

5. Subsequent Amino Acid Couplings

Repeat the deprotection (Step 3) and coupling (Step 4) cycles for the remaining amino acids in the sequence.

6. Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final deprotection step (Step 3) to remove the Fmoc group from the N-terminus.

7. Cleavage and Global Deprotection

  • Cleavage Cocktail: A common cleavage cocktail for peptides on Wang resin is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[7] The exact composition can vary depending on the amino acid composition of the peptide. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% water.[7]

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7][13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[14]

    • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[13][14]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.[13]

    • Dry the crude peptide under vacuum.

8. Peptide Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data Summary

StepReagentEquivalents (relative to resin loading)TimeTemperature
First Amino Acid Loading Fmoc-Amino Acid4≥ 4 hoursRoom Temperature
HATU4.5
DIEA8
Fmoc Deprotection 20% Piperidine in DMF-5-10 min (x2)Room Temperature
This compound Coupling This compound41-2 hoursRoom Temperature
HATU3.9
DIEA8
Cleavage & Deprotection 95% TFA / 2.5% TIS / 2.5% H₂O-2-3 hoursRoom Temperature

Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (Wang Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_NMeVal 3. Coupling (this compound, HATU, DIEA) Deprotection1->Coupling_NMeVal Wash1 Wash (DMF) Coupling_NMeVal->Wash1 Deprotection2 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_AAn 5. Coupling (Next Fmoc-AA, HATU, DIEA) Deprotection2->Coupling_AAn Wash2 Wash (DMF) Coupling_AAn->Wash2 Repeat Repeat Steps 4 & 5 for remaining AAs Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis Workflow for incorporating this compound.

References

Application Note: Advanced Coupling Strategies for Sterically Hindered Fmoc-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of peptide synthesis.

Introduction The incorporation of N-methylated amino acids, such as Fmoc-D-N-Me-Val-OH, into peptide sequences is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and oral bioavailability. However, the synthesis of peptides containing such residues is challenging. The primary difficulty arises from the increased steric bulk around the nitrogen atom, which significantly hinders the approach of the activated acylating species and slows down reaction kinetics. This is particularly true for this compound, where the steric hindrance is compounded by the bulky valine side chain. Inefficient coupling can lead to low yields, sequence deletions, and epimerization. This document provides a detailed overview of effective coupling reagents and optimized protocols to overcome these challenges.

Challenges in Coupling Sterically Hindered N-Methylated Amino Acids
  • Steric Hindrance: The N-methyl group and the bulky side chain (in this case, isopropyl from Valine) create significant steric hindrance, which impedes the nucleophilic attack of the secondary amine on the activated carboxylic acid. The coupling of an N-methylated amino acid to another N-methylated residue is especially difficult.[1][2]

  • Slow Kinetics: The reduced nucleophilicity of the N-methylated amine leads to slower reaction rates compared to primary amines, often requiring longer reaction times or more reactive coupling agents.[1]

  • Racemization: Harsh reaction conditions or prolonged activation times can increase the risk of racemization at the α-carbon of the activated amino acid, compromising the stereochemical integrity of the peptide.[3]

  • Reaction Monitoring: Standard monitoring methods like the Kaiser test are ineffective for secondary amines. Alternative methods, such as the bromophenol blue test, are required to monitor the reaction completion.[4]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. High-activity reagents are necessary to overcome the low reactivity of the N-methylated amine. Modern uronium/aminium and phosphonium salt-based reagents have demonstrated superior performance for these "difficult" couplings.

Table 1: Performance Overview of Recommended Coupling Reagents for Hindered N-Methylated Amino Acids

Reagent ClassReagent NameKey AdvantagesPotential Disadvantages
Uronium/Aminium Salts HATU High reactivity, fast kinetics, and effective suppression of racemization. Widely successful for N-methyl amino acids.[4][5]Can cause guanidinylation of the N-terminus if used in excess.[6] Byproducts are based on the potentially explosive HOAt.[3]
COMU Coupling efficiency comparable or superior to HATU.[3][7] Safer profile as its byproducts are non-explosive and water-soluble, simplifying purification.[7][8] Excellent solubility.[7]Higher cost compared to carbodiimide-based methods.
Phosphonium Salts PyAOP / PyBrOP PyAOP is especially effective in coupling N-protected N-methyl amino acids.[2][9][10] PyBrOP is a highly efficient reagent for sterically demanding couplings.[1]Can produce carcinogenic byproducts (e.g., HMPA from BOP).[3][11] PyBrOP's high reactivity can lead to oxazolone formation and racemization with prolonged couplings.[3]
BOP-Cl Efficiently couples Boc-amino monothioacids to imino acid residues and has been used for N-methylated amino acids.[9][11]Can produce carcinogenic hexamethylphosphoramide (HMPA).[11]
Carbodiimides + Additives DIC / OxymaPure DIC is suitable for automated SPPS as its urea byproduct is soluble.[3] OxymaPure is a safe, non-explosive additive that increases yield and reduces epimerization compared to HOBt.[12] This combination avoids side reactions associated with high base concentrations.[12]Generally less reactive than uronium or phosphonium salts and may require longer coupling times or heating for very difficult sequences.

Experimental Protocols

The following protocols are optimized for solid-phase peptide synthesis (SPPS) and are recommended for coupling this compound.

Workflow for a Standard SPPS Coupling Cycle

The general workflow for adding an amino acid in Fmoc-based solid-phase peptide synthesis involves several key steps, as illustrated below. For N-methylated residues, the "Coupling" step is the most critical and requires optimization.

cluster_SPPS_Cycle Fmoc-SPPS Cycle for N-Methylated Amino Acids Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling to Resin Washing1->Coupling 3. Activation Pre-activation of This compound (Reagent + Base) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 4. Monitoring Monitor Completion (Bromophenol Blue Test) Washing2->Monitoring 5. Monitoring->Coupling Recouple if incomplete NextCycle Proceed to Next Cycle Monitoring->NextCycle If complete

Caption: General workflow for an Fmoc-SPPS cycle, adapted for challenging N-methylated residues.

Protocol 1: HATU-Mediated Coupling

This protocol utilizes the high reactivity of HATU to achieve efficient coupling.

Materials:

  • Peptide resin with N-terminal deprotected amine

  • This compound (4 eq. relative to resin loading)

  • HATU (4 eq.)

  • N,N-Diisopropylethylamine (DIEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Ensure the N-terminal Fmoc group is removed using standard procedures (e.g., 20% piperidine in DMF).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF or NMP.[1]

  • Add DIEA (8 eq.) to the solution and mix for 1-5 minutes at room temperature.[4]

  • Coupling: Immediately add the activated amino acid solution to the prepared resin.

  • Allow the reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, the time can be extended or gentle heating/microwave irradiation may be applied.[1][5]

  • Monitoring and Washing: Monitor the reaction using the bromophenol blue test.[4] Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • If the reaction is incomplete, a second coupling (recoupling) may be performed.

Protocol 2: COMU-Mediated Coupling

COMU is an excellent alternative to HATU, offering high efficiency and a better safety profile.[7]

Materials:

  • Peptide resin with N-terminal deprotected amine

  • This compound (3 eq.)

  • COMU (3 eq.)

  • DIEA (6 eq.)

  • DMF

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, pre-activate the this compound (3 eq.) with COMU (3 eq.) and DIEA (6 eq.) in DMF for 1 minute.[8][11]

  • Coupling: Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1 hour at room temperature.[8][11]

  • Monitoring and Washing: Monitor and wash the resin as described in Protocol 1.

Protocol 3: DIC/OxymaPure-Mediated Coupling

This method is a robust, safe, and cost-effective option.

Materials:

  • Peptide resin with N-terminal deprotected amine

  • This compound (4 eq.)

  • OxymaPure (4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

  • DMF

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • In-situ Activation and Coupling:

    • Add a solution of this compound (4 eq.) and OxymaPure (4 eq.) in DMF to the resin.[13][14]

    • Agitate the mixture for 2-5 minutes.

    • Add DIC (4 eq.) to the resin slurry to initiate the coupling.

  • Reaction: Allow the reaction to proceed for 2-6 hours at room temperature. The reaction can be heated (e.g., to 40-50°C) to improve efficiency, especially in viscous solvents.[15]

  • Monitoring and Washing: Monitor and wash the resin as described in Protocol 1.

Activation Mechanism and Logical Workflow

Mechanism of Uronium Salt Activation

Uronium/aminium reagents like HATU and COMU activate the carboxylic acid of the Fmoc-amino acid to form a highly reactive ester intermediate. This species is then susceptible to rapid nucleophilic attack by the amine on the peptide resin.

AA Fmoc-AA-COOH Deprotonated_AA Fmoc-AA-COO⁻ AA->Deprotonated_AA + Base Base (DIEA) Reagent Uronium Salt (HATU/COMU) Active_Ester Highly Reactive O-Acylisourea/Oxyma Ester Deprotonated_AA->Active_Ester + Reagent Peptide_Bond Fmoc-AA-N(Me)-Peptide-Resin Active_Ester->Peptide_Bond + Peptide_Resin H-N(Me)-Peptide-Resin Peptide_Resin->Peptide_Bond Byproducts Urea + Oxyma/HOAt Byproducts Peptide_Bond->Byproducts releases

Caption: Activation of a carboxylic acid by a uronium salt to form the peptide bond.

Decision Workflow for Reagent Selection

Choosing the right coupling strategy depends on the difficulty of the coupling step and other factors like cost and safety.

Start Start: Couple this compound Decision1 Is the coupling known to be extremely difficult (e.g., N-Me-Val to N-Me-X)? Start->Decision1 High_Activity Use High-Activity Reagent: HATU, COMU, or PyAOP/PyBrOP Decision1->High_Activity Yes Standard_Hindered Use Standard Hindered Protocol: DIC/OxymaPure Decision1->Standard_Hindered No Monitor Monitor reaction closely (Bromophenol Blue) High_Activity->Monitor Standard_Hindered->Monitor Decision2 Is coupling complete after 1-2 hours? Monitor->Decision2 Recouple Recouple using the same or a stronger method. Consider microwave heating. Decision2->Recouple No End Success: Proceed to next cycle Decision2->End Yes Recouple->Monitor

Caption: A logical workflow for selecting a coupling method for sterically hindered residues.

References

Application Notes and Protocols for Coupling N-Methylated Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids into peptide chains is a pivotal strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can improve metabolic stability, increase membrane permeability, and modulate conformation, thereby enhancing biological activity and oral bioavailability.[1][2][3] However, the steric hindrance imposed by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), leading to slower reaction kinetics and incomplete couplings.[1] This necessitates the use of highly efficient coupling reagents and optimized protocols to achieve high yields and minimize side reactions, particularly epimerization.[1][4]

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in acylating an N-methylated amine is the increased steric bulk around the nitrogen atom, which impedes the approach of the activated carboxylic acid.[1] This steric hindrance is even more pronounced when coupling an N-methylated amino acid to another N-methylated residue. Consequently, standard coupling reagents and conditions often prove inadequate, resulting in low product yields.

Another significant challenge is the increased propensity for epimerization at the chiral center of the activated amino acid.[3][4][5] The basic conditions and elevated temperatures sometimes required to drive the coupling reaction to completion can facilitate the loss of stereochemical integrity.[6]

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. High-activity onium salt-based reagents, such as those based on phosphonium or aminium/uronium salts, are generally preferred over carbodiimides for these sterically demanding couplings.[4][5][7] These reagents rapidly convert the carboxylic acid to a highly reactive activated species, facilitating acylation of the sterically hindered N-methyl amine.

Comparative Overview of Common Coupling Reagents

The following table summarizes the performance of various coupling reagents commonly used for coupling N-methylated amino acids. The choice of reagent can significantly impact reaction time and coupling efficiency.

Coupling ReagentReagent TypeTypical Reaction TimeRelative Efficiency for N-Methylated CouplingNotes
HATU Aminium/Uronium Salt1 - 2 hoursVery HighGenerally considered one of the most effective reagents.[1][8] Reacts faster and with less epimerization compared to HBTU.
HCTU Aminium/Uronium Salt10 - 15 minutes (Microwave)HighMicrowave irradiation can dramatically reduce reaction times for difficult couplings.[1]
PyBroP Phosphonium Salt1 hourVery HighParticularly useful for sterically demanding couplings.[1][9][10] Its high reactivity may increase the risk of racemization with prolonged reaction times.[11]
PyAOP Phosphonium Salt1 - 2 hoursVery HighEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[12][13]
COMU Aminium/Uronium Salt1 - 2 hoursHighA safer and more efficient alternative to benzotriazole-based reagents, with good solubility.[12][11]
DIC/HOBt Carbodiimide/Additive> 4 hoursModerateGenerally less effective for sterically hindered couplings compared to onium salts.[6][9]
BEP Pyridinium Salt1 hourHighA powerful coupling reagent for N-methylated peptide synthesis, proceeding without significant loss of optical purity.[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and the nature of the N-methylated amino acid.

Protocol 1: HATU-Mediated Coupling on Solid Phase

This protocol provides a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.[1][8]

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HATU (4 eq.)

  • Diisopropylethylamine (DIEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with N-terminal N-methyl amino acid

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP.

  • Add 8 equivalents of DIEA to the solution.

  • Allow the mixture to pre-activate at room temperature for 5 minutes.[1]

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin.

  • Shake the reaction vessel at room temperature for 1 to 2 hours.[1]

  • Monitoring and Completion: Take a small sample of resin beads and wash them with DMF and then Methanol. Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction.[1][8]

  • Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.[1]

  • If the reaction is incomplete, a second coupling (recoupling) may be performed by repeating steps 5-8.

Protocol 2: Microwave-Assisted HCTU Coupling

Microwave irradiation can significantly accelerate difficult couplings, such as acylating an N-methylated N-terminus.[1][2]

Materials:

  • Fmoc-protected amino acid (5 eq.)

  • HCTU (5 eq.)

  • DIEA (10 eq.)

  • NMP

  • Microwave-safe peptide synthesis vessel

  • Peptide synthesizer equipped with a microwave unit

Procedure:

  • Resin Preparation: Swell the resin in NMP in a microwave-safe peptide synthesis vessel.

  • Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).

  • Microwave Irradiation: Place the vessel in the peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP as described in Protocol 1.

  • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[1]

Protocol 3: PyBroP-Mediated Coupling

PyBroP is a highly efficient phosphonium salt reagent, particularly effective for sterically demanding couplings.[1][9]

Materials:

  • Fmoc-protected amino acid (2 eq.)

  • PyBroP (2 eq.)

  • DIEA (6 eq.)

  • DCM or DMF

  • Peptide resin with N-terminal N-methyl amino acid

Procedure:

  • Resin Preparation: Swell the resin in DCM or DMF.

  • Reagent Addition: Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin suspension. Add PyBroP (2 eq.) to the mixture.

  • Cool the reaction vessel to 0°C in an ice bath.[1]

  • Coupling Reaction: Add DIEA (6 eq.) and mix the suspension at 0°C for 1 minute. Allow the reaction to proceed for 1 hour at room temperature.[1][9]

  • Monitoring and Completion: Monitor the reaction using a colorimetric test.

  • Post-Coupling Wash: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF, DCM, and Methanol.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the general workflow for solid-phase coupling and the activation mechanism of HATU.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Activation & Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Test Completion Test (e.g., Bromophenol Blue) Wash2->Test Repeat Repeat Cycle Test->Repeat Incomplete Cleavage Cleavage from Resin & Final Deprotection Test->Cleavage Complete Repeat->Deprotection

General workflow for solid-phase coupling of an N-methylated amino acid.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) ActivatedEster OAt-Active Ester Fmoc-AA-COOH->ActivatedEster + HATU + Base (DIEA) HATU HATU PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond + N-Methyl Amine N-Me-Amine N-Methyl Amine (on resin) N-Me-Amine->PeptideBond

Simplified mechanism for HATU-mediated activation and coupling.

References

Application of Fmoc-D-N-Me-Val-OH in the Synthesis of Biologically Active Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-D-N-Me-Val-OH, into peptide structures is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of cyclic peptides. N-methylation of the peptide backbone introduces conformational constraints and removes the amide proton, which can lead to improved metabolic stability, increased membrane permeability, and enhanced oral bioavailability. This compound, a protected form of D-N-methyl-valine, is a crucial building block for the solid-phase peptide synthesis (SPPS) of complex cyclic peptides with a wide range of biological activities, including antitumor, antiviral, and immunosuppressive properties.

The steric hindrance posed by the N-methyl group and the β-branched side chain of valine presents unique challenges during peptide synthesis, requiring optimized coupling conditions and cyclization strategies to achieve high yields and purity. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into cyclic peptides, with a focus on synthetic strategies, quantitative data, and the biological context of the resulting macromolecules.

Application Notes

Enhanced Pharmacokinetic Properties

N-methylation of the peptide backbone, as facilitated by the use of this compound, is a key modification to improve the drug-like properties of cyclic peptides. By replacing an amide proton with a methyl group, the susceptibility to enzymatic degradation by proteases is significantly reduced, leading to a longer in vivo half-life. Furthermore, the removal of a hydrogen bond donor can decrease the polarity of the peptide backbone, which often correlates with improved passive diffusion across cellular membranes and potentially oral bioavailability.

Conformational Control and Biological Activity

The introduction of N-methylated residues like D-N-Me-Val can rigidify the peptide backbone, leading to a more defined and stable conformation. This pre-organization can enhance the binding affinity and selectivity of the cyclic peptide for its biological target. The D-configuration of the amino acid further expands the accessible conformational space, allowing for the design of cyclic peptides that can mimic or block protein-protein interactions that are often undruggable with small molecules.

Notable Cyclic Peptides and Their Biological Activities

This compound and similar N-methylated amino acids are components of several biologically potent natural and synthetic cyclic peptides.

  • Didemnin B: A cyclic depsipeptide isolated from a marine tunicate, didemnin B exhibits potent antitumor, antiviral, and immunosuppressive activities. Its mechanism of action involves the inhibition of protein synthesis by targeting the eukaryotic elongation factors eEF1A and eEF2.[1][2] This leads to cell cycle arrest and induction of apoptosis.[3]

  • Pipecolidepsin A: This complex cyclodepsipeptide, originally isolated from a marine sponge, displays significant cytotoxic activity against various human tumor cell lines.[4][5] Its mode of action is believed to involve the induction of apoptosis.

Data Presentation

Pharmacological Activity of Didemnin B
Cell LineHistologyGI50 (µM)
L1210Murine Leukemia~0.001
B16Murine Melanoma-
M5076Murine Sarcoma-
P388Murine Leukemia-

GI50: The concentration of a drug that inhibits cell growth by 50%. Data extrapolated from qualitative descriptions of high potency.[6]

Pharmacological Activity of Pipecolidepsin A
Cell LineHistologyGI50 (µM)
A549Human Lung Carcinoma0.1 - 1
HT29Human Colon Adenocarcinoma0.1 - 1
MDA-MB-231Human Breast Adenocarcinoma0.1 - 1

GI50 values are presented as a range based on reported data.[7]

Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids
Coupling ReagentTypeKey AdvantagesPotential Disadvantages
HATU Aminium SaltHigh reactivity, fast kinetics, reduced racemization.Higher cost, potential for side reactions if used in excess.
PyAOP Phosphonium SaltHighly effective for coupling N-methyl amino acids.-
HCTU Aminium SaltHigh coupling efficiency, more cost-effective than HATU.Can be less effective than HATU for the most challenging couplings.
DIC/HOBt CarbodiimideCost-effective.Slower reaction rates, potential for side reactions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound

This protocol describes the manual solid-phase synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for obtaining the fully protected peptide for subsequent solution-phase cyclization.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including this compound)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Acetic acid/Trifluoroethanol/DCM (1:2:7) for cleavage of protected peptide

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (2 eq.) in DCM.

    • Add DIPEA (4 eq.) to the amino acid solution.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites on the resin by adding a solution of DCM/MeOH/DIPEA (17:2:1) and shaking for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the next Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Due to steric hindrance, a double coupling is recommended.

    • Dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours.

    • Wash the resin with DMF (3x).

    • Repeat the coupling step with a fresh solution of activated this compound for another 4 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Steps 3-5: Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage of Protected Linear Peptide:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Add a solution of acetic acid/trifluoroethanol/DCM (1:2:7) to the resin and shake for 2 hours.

    • Filter the solution and collect the filtrate containing the protected peptide.

    • Evaporate the solvent under reduced pressure.

    • Purify the protected linear peptide by flash chromatography.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

Materials:

  • Protected linear peptide from Protocol 1

  • HATU

  • DIPEA

  • DMF (dry)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Cyclization Reaction:

    • Dissolve the purified protected linear peptide in dry DMF to a final concentration of 1 mM.

    • Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.

    • Stir the reaction at room temperature and monitor the progress by HPLC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the cyclization is complete, remove the DMF under high vacuum.

    • Dissolve the residue in DCM and wash with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Final Deprotection:

    • Treat the crude protected cyclic peptide with the TFA cleavage cocktail for 2-3 hours at room temperature to remove all side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the deprotected cyclic peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).

    • Dry the crude cyclic peptide under vacuum.

    • Purify the final product by preparative reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the cyclic peptide by analytical HPLC and mass spectrometry.

Mandatory Visualizations

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cyclization Solution-Phase Cyclization & Purification resin Start: Resin Swelling load 1. First Amino Acid Loading resin->load deprotect 2. Fmoc Deprotection load->deprotect couple 3. Amino Acid Coupling deprotect->couple couple_nme 4. Coupling of This compound deprotect->couple_nme couple->deprotect for next aa repeat Repeat Steps 2-4 couple_nme->repeat cleave 5. Cleavage of Protected Peptide repeat->cleave cyclize 6. Cyclization in Solution cleave->cyclize deprotect_final 7. Final Deprotection cyclize->deprotect_final purify 8. HPLC Purification deprotect_final->purify analyze End: Analysis (HPLC/MS) purify->analyze

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

didemnin_b_pathway cluster_translation Protein Synthesis Elongation cluster_apoptosis Apoptosis Induction didemnin_b Didemnin B eEF1A eEF1A-GTP-aa-tRNA Ternary Complex didemnin_b->eEF1A inhibits release eEF2 eEF2-GTP didemnin_b->eEF2 inhibits binding ribosome_a_site Ribosomal A-site eEF1A->ribosome_a_site binds translocation Translocation eEF2->translocation mediates protein Protein Synthesis translocation->protein caspase Caspase Activation translocation->caspase leads to apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of Didemnin B's mechanism of action.

pipecolidepsin_a_pathway cluster_cell Cancer Cell pipecolidepsin_a Pipecolidepsin A pro_apoptotic Pro-apoptotic signals (e.g., Bax, Bak) pipecolidepsin_a->pro_apoptotic induces mitochondrion Mitochondrion pro_apoptotic->mitochondrion act on cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Postulated apoptotic pathway induced by Pipecolidepsin A.

References

Application Notes: Optimized Fmoc Deprotection for N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated peptides are of significant interest in drug discovery and development due to their enhanced metabolic stability, increased cell permeability, and improved conformational control, which can lead to higher receptor affinity and selectivity. The incorporation of N-methylated amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, however, presents unique challenges. The most critical step is the removal of the Nα-Fmoc protecting group, which is often slow and incomplete for N-methylated residues due to steric hindrance. This can lead to deletion sequences and, more significantly, promotes deleterious side reactions, most notably diketopiperazine (DKP) formation. These application notes provide a detailed overview of optimized conditions and protocols to ensure efficient Fmoc deprotection and minimize side reactions during the synthesis of N-methylated peptides.

Challenges in Fmoc Deprotection of N-Methylated Residues

The primary difficulties encountered during the Fmoc deprotection of N-methylated amino acids are twofold:

  • Slower Deprotection Kinetics: The presence of the N-methyl group adds steric bulk around the secondary amine, hindering the access of the base (typically piperidine) required to abstract the acidic proton on the fluorenyl ring system. Standard deprotection times may be insufficient, leading to incomplete Fmoc removal and subsequent truncated peptide sequences.

  • Increased Diketopiperazine (DKP) Formation: DKP formation is a severe side reaction that results in the cleavage of a dipeptide from the solid support, terminating chain elongation. This intramolecular cyclization is particularly pronounced when a secondary amino acid (like proline or an N-methylated residue) is in the second position of the resin-bound peptide. The N-methyl group favors a cis-amide bond conformation between the first and second residues, which pre-organizes the peptide backbone for this nucleophilic attack on the resin ester linkage.[1]

Comparative Analysis of Deprotection Reagents

Standard deprotection with 20% piperidine in DMF is often suboptimal for sequences containing N-methylated residues. Alternative reagents and cocktails have been developed to address these challenges by increasing deprotection efficiency while suppressing side reactions.

Reagent/CocktailCompositionKey CharacteristicsAdvantagesDisadvantages
Piperidine 20% (v/v) in DMFStandard secondary amine base.Well-established, effective for non-hindered residues.Inefficient for hindered residues; promotes DKP formation.
4-Methylpiperidine 20% (v/v) in DMFPiperidine derivative.Identical efficiency to piperidine; not a controlled substance.[2]Same disadvantages as piperidine for problematic sequences.[3]
DBU 2% (v/v) in DMF/NMPStrong, non-nucleophilic amidine base.Rapid and efficient deprotection for sterically hindered residues; can reduce epimerization.[4][5]Does not scavenge dibenzofulvene (DBF) byproduct, which can cause side reactions; strong basicity can exacerbate other side reactions if not controlled.[1][5]
Piperazine 5% (w/v) in DMF/NMPWeaker secondary amine base.Significantly reduces DKP formation compared to piperidine.Slower deprotection kinetics; can form insoluble DBF adducts that may hinder filtration.[1]
DBU/Piperazine 2% DBU, 5% Piperazine in NMPOptimized cocktail.Highly Recommended. Combines the rapid deprotection of DBU with the DKP suppression and DBF scavenging properties of piperazine.[6]Requires preparation of a reagent cocktail.

Quantitative Data: DKP Formation

The choice of deprotection agent has a dramatic impact on the formation of DKP impurities. The following data from a study on a DKP-prone sequence demonstrates the superiority of the DBU/piperazine cocktail over standard piperidine conditions.[7]

Deprotection ConditionSolventDKP Formation (%)
20% PiperidineDMF13.8%
5% PiperidineDMF12.2%
2% DBU / 5% Piperazine NMP 3.6%

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for non-hindered residues but is provided here as a baseline for comparison.

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL/g resin) for at least 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 3-5 minutes.[8]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for an additional 5-10 minutes.[8]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Optimized Deprotection for N-Methylated Residues (DBU/Piperazine Cocktail)

This protocol is highly recommended for sequences containing N-methylated residues, particularly when DKP formation is a concern.[7][9]

  • Reagent Preparation: Prepare the deprotection solution by dissolving piperazine to 5% (w/v) in NMP and then adding DBU to 2% (v/v). For example, to prepare 100 mL, dissolve 5 g of piperazine in NMP and add 2 mL of DBU, then bring the final volume to 100 mL with NMP.

  • Resin Swelling: Swell the peptide-resin in NMP (approx. 10 mL/g resin) for at least 30 minutes.

  • Solvent Removal: Drain the NMP from the resin.

  • First Deprotection: Add the 2% DBU / 5% piperazine in NMP solution to the resin. Agitate the mixture at room temperature for 3-5 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperazine solution and agitate for an additional 5-7 minutes.

  • Washing: Drain the solution and wash the resin extensively with NMP (at least 7 times) to ensure complete removal of the reagents. Proceed immediately to the next coupling step to minimize the time the deprotected amine is exposed.

Protocol 3: DBU/Piperidine Deprotection

This alternative protocol can also be effective for hindered residues.

  • Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[10]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add the DBU/piperidine solution and agitate for 5-7 minutes at room temperature.[10]

  • Reagent Removal: Drain the solution.

  • Second Deprotection: Repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times).

Visualized Mechanisms and Workflows

DKP_Formation cluster_0 Resin-Bound Dipeptide (N-Me at Pos. 2) cluster_1 Fmoc Deprotection (Base) cluster_2 Intramolecular Attack cluster_3 Products Resin H-Xaa1-(N-Me)Xaa2-O-Resin Deprotection Free N-terminal amine is exposed Resin->Deprotection Piperidine or DBU Attack N-terminal amine attacks a C-terminal ester linkage Deprotection->Attack cis-amide bond favored by N-Me DKP Diketopiperazine (cleaved) Attack->DKP Truncated Truncated Resin Attack->Truncated

Caption: Mechanism of Diketopiperazine (DKP) formation.

Deprotection_Workflow start Start: Fmoc-Dipeptide-Resin q1 Is residue 2 an N-methylated AA or another secondary amine (e.g., Pro)? start->q1 protocol_opt Use Optimized Deprotection (Protocol 2: 2% DBU / 5% Piperazine / NMP) q1->protocol_opt Yes q2 Is the residue known to be sterically hindered but not prone to DKP formation? q1->q2 No protocol_std Use Standard Deprotection (Protocol 1: 20% Piperidine/DMF) end_run Proceed to Coupling protocol_std->end_run protocol_opt->end_run q2->protocol_std No protocol_dbu Consider DBU-based Deprotection (Protocol 3: 2% DBU / 2% Piperidine / DMF) q2->protocol_dbu Yes protocol_dbu->end_run

Caption: Workflow for selecting an Fmoc deprotection protocol.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-N-Me-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-D-N-Me-Val-OH, into peptide sequences is a critical strategy in modern peptide drug design. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their resistance to enzymatic degradation, improving membrane permeability, and modulating their conformation for better receptor binding and efficacy.[1][2] However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[3][4]

These application notes provide detailed protocols and best practices to overcome the challenges associated with the incorporation of the sterically hindered this compound, ensuring successful synthesis of N-methylated peptides.

Challenges in Coupling this compound

The primary obstacle in coupling this compound is the steric hindrance created by the methyl group on the alpha-amino group and the bulky valine side chain. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more difficult compared to coupling with a primary amine.[5][4] This can result in:

  • Low Coupling Yields: Incomplete reactions lead to a lower overall yield of the desired peptide.[5]

  • Deletion Sequences: Failure to couple the N-methylated residue results in peptides lacking this amino acid.[5]

  • Difficult Subsequent Couplings: The N-terminal of a newly incorporated N-methylated amino acid is also sterically hindered, making the subsequent coupling step challenging.

To address these issues, optimized protocols employing potent coupling reagents and specialized techniques are necessary.

Recommended Coupling Reagents and Conditions

Several coupling reagents have proven effective for overcoming the steric hindrance of N-methylated amino acids. The choice of reagent can significantly impact the coupling efficiency.

Coupling ReagentAdditive (if applicable)Typical Equivalents (Reagent:Amino Acid:Base)Recommended Use
HATU DIEA or Collidine4:4:8Highly effective for sterically demanding couplings.[3][6]
HCTU DIEA5:5:10Often used in microwave-assisted protocols for accelerated coupling.[6]
PyBOP HOAt-A promising reagent for difficult couplings.[7]
PyBroP DIEA2:2:6Particularly useful for the most sterically demanding couplings.[3][6]

Note: The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling

This protocol is a robust method for the incorporation of this compound onto a solid support.

Materials:

  • This compound (4 equivalents)

  • HATU (4 equivalents)

  • Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with a free N-terminal amine

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF or NMP. Add DIEA (8 eq.) to the solution and allow the mixture to pre-activate for 5 minutes at room temperature.[6]

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring Reaction Completion: Take a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[5]

  • Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3-5 with a fresh solution of activated amino acid.[5]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Microwave-Assisted HCTU-Mediated Coupling

Microwave irradiation can significantly accelerate sterically hindered couplings.

Materials:

  • This compound (5 equivalents)

  • HCTU (5 equivalents)

  • DIEA (10 equivalents)

  • NMP

  • Peptide resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in NMP in a microwave-safe peptide synthesis vessel.

  • Reagent Addition: Drain the solvent and add a solution of this compound (5 eq.) and HCTU (5 eq.) in NMP to the resin. Add DIEA (10 eq.).[6]

  • Microwave-Assisted Coupling: Perform the coupling in a microwave peptide synthesizer according to the manufacturer's instructions, typically for 5-30 minutes at a controlled temperature.[6]

  • Post-Coupling Wash: After the coupling is complete, drain the reaction solution and wash the resin extensively with NMP or DMF.[6]

  • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[6]

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow for incorporating this compound and the key chemical reaction.

SPPS_Workflow Resin Resin Swell Swell Resin (DMF/NMP) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Amino Acid (this compound + Coupling Reagent) Activate->Couple Monitor Monitor Completion (Bromophenol Blue) Couple->Monitor Wash2 Wash (DMF/DCM) Monitor->Wash2 Complete Recouple Recouple Monitor->Recouple Incomplete Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle Recouple->Couple

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptides.

Coupling_Reaction cluster_product Product Resin_NH2 Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-CO-N(Me)-Val-Fmoc Resin_NH2->Coupled_Peptide Peptide Bond Formation Activated_AA Fmoc-D-N-Me-Val-COOH (Activated) Activated_AA->Coupled_Peptide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Activation Base Base (e.g., DIEA) Base->Activated_AA

Caption: Chemical reaction for coupling this compound to a peptide chain on resin.

Troubleshooting Common Issues

  • Incomplete Coupling: As indicated by a positive bromophenol blue test (blue/green color), the primary solution is to perform a second coupling (recoupling) with fresh reagents.[5] If the issue persists, consider increasing the reaction time or switching to a more potent coupling reagent like PyBroP.

  • Low Final Yield: This can be a consequence of repeated incomplete couplings. Careful monitoring at each step is crucial. The use of microwave assistance can often improve overall yields for difficult sequences.[8]

  • Side Reactions: Prolonged exposure to activating agents can sometimes lead to side reactions. It is important to follow the recommended pre-activation times.

Conclusion

The successful incorporation of this compound is achievable with careful selection of coupling reagents and optimization of reaction conditions. The protocols provided here, utilizing potent activating agents like HATU or the efficiency of microwave-assisted synthesis, offer robust starting points for researchers. By diligently monitoring reaction completion and employing troubleshooting strategies when necessary, the synthesis of N-methylated peptides for various research and therapeutic applications can be reliably accomplished.

References

Application Notes and Protocols for Solvent Selection in Fmoc-D-N-Me-Val-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-D-N-Me-Val-OH, into peptide sequences is a crucial strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate peptide conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate solvent system is paramount to overcoming these challenges and ensuring efficient and successful coupling.

This document provides a comprehensive guide to solvent selection for the coupling of this compound, including a comparative analysis of common solvents, detailed experimental protocols, and strategies to minimize side reactions such as epimerization.

Solvent Selection: A Comparative Analysis

The choice of solvent in SPPS is critical as it influences resin swelling, reagent solubility, and the kinetics of both coupling and deprotection steps.[1] For sterically hindered amino acids like this compound, the solvent's ability to solvate the growing peptide chain and facilitate the approach of the activated amino acid is particularly important.[1]

Traditional Solvents

N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in Fmoc-based SPPS.[1]

  • N,N-Dimethylformamide (DMF): DMF is a versatile solvent that effectively swells most resins and dissolves the majority of Fmoc-amino acids and coupling reagents.[1] However, it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1]

  • N-Methylpyrrolidone (NMP): NMP is a more polar and generally better solvating agent than DMF, which can lead to improved coupling yields, especially for difficult sequences.[1] However, it is more viscous and expensive than DMF.[1]

"Greener" Alternative Solvents

Concerns over the toxicity of traditional solvents have driven the exploration of more environmentally friendly alternatives.[2] While a universal "green" replacement for DMF has yet to be established, several options and binary mixtures show promise.[3][4]

  • 2-Methyltetrahydrofuran (2-MeTHF): This solvent has been used as a replacement for DMF in coupling reactions, though often the deprotection step is still performed in DMF.[5]

  • Propylene Carbonate (PC): PC has been shown to be an effective solvent for both coupling and deprotection steps, in some cases providing higher yields than conventional solvents.[5]

  • Binary Mixtures: Mixtures of solvents, such as DMSO with ethyl acetate, 1,3-dioxolane, or 2-Me-THF, have been investigated to fine-tune the polarity and viscosity, offering a balance between good resin swelling, reagent solubility, and favorable reaction kinetics.[4][6]

Data Presentation: Solvent and Coupling Reagent Performance

While specific quantitative data for this compound is limited in the literature, the following tables summarize the general performance of different solvents and the comparative efficiency of various coupling reagents for sterically hindered N-methylated amino acids.

Table 1: Qualitative Comparison of Common Solvents for SPPS

SolventAdvantagesDisadvantages
DMF Good resin swelling, good solubility of reagents, cost-effective.[1]Can degrade to form dimethylamine, reprotoxic.[1][2]
NMP Excellent solvation properties, can improve coupling yields for difficult sequences.[1]More viscous and expensive than DMF, reprotoxic.[1][2]
DCM Good swelling for polystyrene resins.Seldom used in Fmoc chemistry due to reaction with piperidine, poor solvation of peptide chains.[1]
2-MeTHF Greener alternative.[5]May require use of DMF for deprotection.[5]
PC Greener alternative, can give high yields.[5]May require elevated temperatures.[5]
Binary Mixtures Tunable polarity and viscosity, can mitigate side reactions.[3][4]Requires optimization for specific sequences.[3]

Table 2: Comparative Coupling Efficiency of Reagents for Hindered N-Methylated Amino Acids (Boc-Phe-Xaa-Phe-OBzl)

Coupling ReagentXaa = (NMe)Ala Yield (%)Xaa = (NMe)Aib Yield (%)
HBTU Significant YieldSignificant Yield
PyBroP Significant YieldSignificant Yield
Pivaloyl Mixed Anhydride < 10< 10
Pentafluorophenyl Ester < 10< 10
Acyl Fluoride < 10< 10
(Data adapted from a comparative study on hindered peptides.[7])

Experimental Protocols

The following protocols are generalized for the coupling of sterically hindered N-methylated amino acids like this compound onto a solid support. Optimization may be required based on the specific peptide sequence and resin.

General Workflow for this compound Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction Resin Resin Swelling (DMF or NMP, 30-60 min) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Activation Amino Acid Activation (this compound + Coupling Reagent + Base) Wash1->Activation Coupling Coupling to Resin (1-4 hours, RT) Activation->Coupling Monitoring Monitor Reaction (e.g., Bromophenol Blue Test) Coupling->Monitoring Wash2 Wash (DMF, DCM) Monitoring->Wash2

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Detailed Protocol using HATU as Coupling Reagent

This protocol is recommended for the coupling of sterically hindered N-methylated amino acids.

Materials:

  • Resin with a free amino group

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Bromophenol blue solution (for monitoring)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF or NMP.

    • Add DIEA to the solution and vortex briefly.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours. The extended reaction time is often necessary for N-methylated amino acids.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Add a few drops of the bromophenol blue solution.

    • A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling.

  • Recoupling (if necessary): If the monitoring test is positive (blue/green), drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete (yellow test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Minimizing Epimerization

Epimerization is a potential side reaction during peptide synthesis, particularly with sterically hindered amino acids or when using certain coupling reagents and strong bases.[8][9] For D-amino acids like this compound, this would result in the undesired L-isomer.

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU are generally preferred over carbodiimides for sterically hindered couplings as they can promote faster reaction rates, reducing the time the activated amino acid is exposed to basic conditions.[10]

  • Base Selection: The use of a weaker base, such as collidine, instead of DIEA may help to reduce the risk of epimerization.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid to reduce its exposure to the base before the coupling reaction.

  • Temperature: Performing the coupling at room temperature or slightly below is generally recommended, as higher temperatures can increase the rate of epimerization.

Logical Relationships in Solvent and Reagent Selection

The selection of solvents and coupling reagents for difficult couplings like that of this compound involves a series of logical considerations to maximize yield and purity while minimizing side reactions.

G cluster_challenge Challenge cluster_solvent Solvent Selection cluster_reagent Coupling Reagent Selection cluster_outcome Desired Outcome Challenge Steric Hindrance of This compound Solvent High Solvating Power (e.g., NMP, DMF) Challenge->Solvent Reagent High Activity Reagent (e.g., HATU, PyBOP) Challenge->Reagent Green Greener Alternatives (e.g., 2-MeTHF, PC, Mixtures) Solvent->Green Outcome High Coupling Efficiency & Purity Solvent->Outcome Epimerization Minimize Epimerization Risk Reagent->Epimerization Reagent->Outcome

Caption: Logical considerations for solvent and reagent selection in this compound coupling.

Conclusion

The successful incorporation of this compound into a peptide sequence is highly dependent on the careful selection of the solvent and coupling conditions. While traditional solvents like DMF and NMP remain the standards due to their excellent solvating properties, greener alternatives are emerging as viable options. For sterically hindered couplings, the use of a highly active coupling reagent such as HATU is recommended, along with extended reaction times and careful monitoring. By following the protocols and considering the strategies outlined in these application notes, researchers can significantly improve the efficiency and success rate of coupling this challenging amino acid derivative.

References

Application Note: A Comparative Analysis of Manual and Automated Solid-Phase Synthesis of Peptides with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, enhancing metabolic stability, membrane permeability, and oral bioavailability of peptide-based therapeutics. However, the incorporation of N-methylated amino acids into a peptide sequence via solid-phase peptide synthesis (SPPS) presents significant synthetic challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions, lower yields, and increased side reactions. This application note provides a comparative overview of manual and automated SPPS methods for the synthesis of peptides containing N-methylated amino acids, offering detailed protocols and a discussion of the advantages and limitations of each approach for researchers, scientists, and drug development professionals.

Challenges in the Synthesis of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids is complicated by several factors:

  • Steric Hindrance: The methyl group on the amide nitrogen significantly increases steric bulk, hindering the approach of the activated carboxyl group of the incoming amino acid. This effect is particularly pronounced when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][2]

  • Slower Reaction Kinetics: The steric hindrance leads to drastically slower coupling reaction kinetics compared to the formation of a standard peptide bond with a primary amine.[2]

  • Ineffectiveness of Standard Coupling Reagents: Common coupling reagents like HBTU and HCTU are often less effective for these sterically hindered couplings.[3]

  • Side Reactions: Incomplete couplings can lead to deletion sequences. Other potential side reactions include diketopiperazine (DKP) formation, especially with N-alkylated amino acids, and racemization.[1][4] Fragmentation between consecutive N-methylated residues can also occur during trifluoroacetic acid (TFA) cleavage from the resin.[4]

  • Monitoring Difficulties: The standard ninhydrin (Kaiser) test for monitoring the completion of coupling reactions is not effective for the secondary amine of an N-methylated residue. Alternative methods, such as the bromophenol blue test, are required.[3][5]

To overcome these challenges, specialized, highly reactive coupling reagents and optimized protocols are necessary to achieve high yields and purity.

Data Presentation: A Quantitative Comparison

The choice between manual and automated synthesis for N-methylated peptides depends on factors such as the complexity of the peptide, the required throughput, and available resources. The following tables provide a summary of quantitative and qualitative comparisons between the two methodologies, with special considerations for N-methylated peptide synthesis.

Table 1: Quantitative Comparison of Manual vs. Automated Synthesis for N-Methylated Peptides
ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per reaction vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Coupling Cycle 2 - 6 hours (often requires extended coupling times or double coupling for N-methylated residues)1 - 4 hours (protocols can be programmed for extended coupling)
Typical Yield per Coupling Step 90 - 98% (highly dependent on operator skill and optimization for N-methylated residues)> 95% (often higher and more consistent due to optimized protocols)
Final Crude Purity 60 - 85% (can be lower due to the increased potential for human error and incomplete couplings)75 - 95% (generally higher and more reproducible)
Reagent Consumption Can be higher due to manual dispensing and the need for excess reagents for difficult couplings.Optimized and generally lower due to precise dispensing, although initial priming of lines can consume reagents.

Note: The data presented is illustrative and can vary significantly based on the specific peptide sequence, the N-methylated amino acids involved, the chosen reagents, and the specific instrumentation used.

Table 2: Qualitative Comparison of Manual vs. Automated Synthesis
FeatureManual SynthesisAutomated Synthesis
Flexibility & Optimization High. Allows for real-time adjustments, use of non-standard reagents, and easy troubleshooting of difficult couplings.Moderate to High. Modern synthesizers offer programmable protocols for extended coupling times and temperatures, but on-the-fly modifications can be less straightforward.
Throughput Low. Typically one peptide at a time.High. Capable of parallel synthesis of multiple peptides.
Reproducibility Operator-dependent. Can be variable.High. Automated liquid handling and reaction control ensure high run-to-run consistency.[6]
Potential for Human Error Higher. Inconsistent washing, inaccurate reagent measurement, and timing errors can impact the outcome.Lower. Programmed protocols minimize procedural errors.
Initial Investment Cost Low. Requires basic laboratory glassware and shakers.High. Requires a significant capital investment for the peptide synthesizer.

Experimental Protocols

The following are detailed Fmoc-based solid-phase peptide synthesis protocols for incorporating N-methylated amino acids.

Protocol 1: Manual Synthesis of a Peptide with N-Methylated Amino Acids

This protocol is a generalized procedure for the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling and Preparation: a. Weigh the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a fritted reaction vessel. b. Add N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the resin and allow it to swell for at least 1-2 hours with gentle agitation.[7] c. Drain the solvent.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times) to remove all traces of piperidine.[7]

3. Coupling of the N-Methylated Amino Acid: a. Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-N-methylated-amino acid (4 equivalents based on resin substitution), a highly potent coupling reagent such as HATU (3.9 equivalents), and an additive like HOAt (4 equivalents) in DMF or NMP. Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes at room temperature.[2][3] b. Coupling Reaction: Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture at room temperature. For N-methylated amino acids, extended coupling times of 2-4 hours are often necessary.[8] d. Monitoring the Coupling Reaction: i. Take a small sample of resin beads and wash them thoroughly with DMF and then methanol. ii. Perform the Bromophenol Blue Test : Add a few drops of a 0.1% bromophenol blue solution in DMF. A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling.[1][3] e. Double Coupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.[1]

4. Capping (Optional but Recommended for Incomplete Couplings): a. If unreacted amines remain after double coupling, cap them to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. c. Wash the resin with DMF and DCM.

5. Repetition of Cycles: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. Special care and extended coupling times should be used when coupling an amino acid to an N-methylated residue.

6. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9] c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9] The cleavage time may need to be optimized to minimize side reactions like fragmentation.[4] d. Filter the resin and collect the filtrate containing the peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide under vacuum.

7. Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Protocol 2: Automated Synthesis of a Peptide with N-Methylated Amino Acids

This is a general protocol for an automated peptide synthesizer. Specific parameters will need to be optimized for the instrument in use.

1. Instrument Setup: a. Install the appropriate resin, amino acid vials (including the Fmoc-N-methylated amino acids), and reagent bottles (DMF/NMP, piperidine solution, coupling reagents, activator base, DCM). b. Program the synthesis sequence, specifying the order of amino acids and creating special methods for the N-methylated residues.

2. Automated Synthesis Cycle: a. Resin Swelling: The instrument will automatically perform a series of DMF/NMP washes to swell the resin. b. Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel for the programmed deprotection time, followed by automated washing steps. c. Coupling of N-Methylated Amino Acids: i. The synthesizer will dispense the required amounts of the Fmoc-N-methylated amino acid solution, a potent coupling reagent (e.g., HATU), and an activator base (e.g., DIEA) into the reaction vessel for in-situ activation. ii. The coupling reaction will proceed for a pre-programmed duration. For N-methylated amino acids, it is crucial to program an extended coupling time (e.g., 2-4 hours) and potentially a double coupling cycle in the synthesis method. iii. Some synthesizers offer microwave heating, which can accelerate the coupling of sterically hindered residues. However, this should be used with caution as it can also promote side reactions if not optimized.[10] d. Washing: The resin is automatically washed with DMF/NMP and DCM to remove excess reagents and by-products. e. Cycle Repetition: The synthesizer will repeat the deprotection, coupling, and washing cycles for all amino acids in the sequence.

3. Final Cleavage and Deprotection: a. Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument. b. The cleavage, deprotection, and work-up are typically performed manually following steps 6 and 7 of the manual synthesis protocol.

Mandatory Visualizations

Diagram 1: Manual vs. Automated SPPS Workflow

Caption: A comparison of manual and automated SPPS workflows.

Diagram 2: Decision Tree for Troubleshooting N-Methylated Peptide Synthesis

Troubleshooting_N_Methylated_Peptide_Synthesis Troubleshooting Difficult N-Methylated Couplings start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_couple Perform Double Coupling start->double_couple check_again Re-check with Bromophenol Blue double_couple->check_again change_reagent Switch to a More Potent Coupling Reagent (e.g., PyAOP, PyBroP) check_again->change_reagent Still Incomplete increase_time_temp Increase Coupling Time and/or Temperature (if using a heated synthesizer) check_again->increase_time_temp Still Incomplete (Alternative) capping Cap Unreacted Amines (Acetic Anhydride) check_again->capping Persistent Incomplete Coupling proceed Proceed to Next Cycle check_again->proceed Complete change_reagent->double_couple increase_time_temp->double_couple capping->proceed analyze_crude Analyze Crude Product for Deletion Sequences proceed->analyze_crude

Caption: A decision tree for troubleshooting difficult couplings.

Conclusion

The synthesis of peptides containing N-methylated amino acids is a challenging yet crucial aspect of modern drug discovery. Both manual and automated solid-phase peptide synthesis offer viable routes for their preparation, each with distinct advantages and disadvantages. Manual synthesis provides unparalleled flexibility for optimization and troubleshooting, which is particularly beneficial for novel or highly complex N-methylated sequences. In contrast, automated synthesis excels in reproducibility and throughput, making it the preferred method for routine synthesis and the preparation of peptide libraries. The successful synthesis of N-methylated peptides, regardless of the method, hinges on the use of highly potent coupling reagents, extended reaction times, and appropriate monitoring techniques to overcome the inherent steric hindrance. By carefully considering the factors outlined in this application note, researchers can select the most suitable approach to achieve their synthetic goals and advance the development of novel peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-N-Me-Val-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the challenging coupling of Fmoc-D-N-Me-Val-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming difficulties encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound notoriously difficult to couple?

A1: The difficulty in coupling this compound arises primarily from steric hindrance. The presence of the N-methyl group on the alpha-amine, combined with the bulky valine side chain, sterically shields the carboxyl group, making it less accessible for amide bond formation. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are required. Aminium/uronium salts like HATU and PyAOP , and phosphonium salts such as PyBOP (in the presence of an additive like HOAt), are generally recommended.[1][2][3] Reagents like HBTU and HCTU have been reported to be less effective for such challenging couplings.

Q3: Can I use the standard ninhydrin (Kaiser) test to monitor the coupling of this compound?

A3: No, the ninhydrin test is not suitable for monitoring the coupling of N-methylated amino acids. The Kaiser test detects free primary amines, but the N-terminal amine of an N-methylated amino acid is a secondary amine. Therefore, a false negative result (colorless or yellowish beads) will be observed even if the coupling is incomplete. The bromophenol blue test is a recommended alternative for monitoring the completion of couplings to secondary amines.

Q4: What is "double coupling" and should I use it for this compound?

A4: "Double coupling" is the practice of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction.[4][5] This is a highly recommended strategy for difficult couplings, including those involving this compound, as it can significantly improve the coupling efficiency and drive the reaction to completion.

Q5: Can peptide aggregation affect the coupling of this compound?

A5: Yes, peptide aggregation can be a significant issue in SPPS, especially for sequences containing hydrophobic residues.[6] Aggregation of the growing peptide chain on the resin can physically block access of the activated amino acid to the N-terminus, leading to failed couplings. Using solvents known to disrupt secondary structures, such as a mixture of DCM:DMF:NMP, or employing microwave-assisted synthesis can help mitigate aggregation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low coupling efficiency / presence of deletion sequences Steric hindrance of this compound.• Use a more powerful coupling reagent such as HATU or PyAOP.[1][3]• Perform a "double coupling" step.[4][5]• Increase the coupling reaction time.[4][5]
Inefficient activation of the amino acid.• Ensure your coupling reagents are fresh and of high quality.[4]• Use an appropriate excess of amino acid and coupling reagents (e.g., 4 equivalents).
Peptide aggregation on the resin.• Use a solvent mixture known to disrupt secondary structures (e.g., DCM:DMF:NMP 1:1:1).[4]• Consider microwave-assisted SPPS to reduce aggregation and improve reaction kinetics.[4]
False negative coupling test Using the ninhydrin (Kaiser) test.• Use the bromophenol blue test to monitor for the presence of free secondary amines.
Side reactions Guanidinylation of the N-terminal amine.• This can occur when using aminium/uronium-based reagents like HATU in excess.[2] Avoid unnecessarily large excesses of the coupling reagent.

Quantitative Data on Coupling Reagent Performance

While direct comparative data for this compound is limited, the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) serves as a good benchmark for evaluating coupling reagent efficiency in challenging sequences.

Coupling Reagent Reagent Type Typical Coupling Time (min) Crude Peptide Purity (%) for ACP (65-74) Synthesis *Key Considerations
HATU Aminium/Uronium Salt20 - 45> 99.5[7]Highly reactive and effective for hindered couplings with low racemization.[1][2] Can be more expensive and has the potential for guanidinylation side reactions if used in large excess.[2]
PyBOP Phosphonium Salt30 - 6098 - 99[7]Efficient and does not cause guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[7]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5[7]Fast and widely used, but less effective than HATU for highly hindered couplings.[1] Also carries the risk of guanidinylation.[7]
DIC/HOBt Carbodiimide60 - 12095 - 98[7]Cost-effective with a low risk of guanidinylation, but has slower reaction rates and the potential for N-acylurea formation.[7]

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is a general guideline for the manual coupling of this compound using HATU.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, the time can be extended or a double coupling can be performed.

  • Monitoring: a. Take a small sample of the resin beads and wash them thoroughly with DMF. b. Perform the bromophenol blue test. A blue color indicates incomplete coupling, while a yellow/orange color suggests the coupling is complete.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • (Optional) Double Coupling: If the bromophenol blue test indicates an incomplete reaction, repeat steps 3c through 5.

Protocol 2: PyAOP-Mediated Coupling of this compound

PyAOP is particularly effective for coupling N-methylated amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Coupling: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and PyAOP (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation. c. Add the activated amino acid solution to the resin. d. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

  • (Optional) Double Coupling: If necessary, perform a second coupling as described in step 6 of the HATU protocol.

Visualized Workflows

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_analysis Monitoring & Decision swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple to Resin (2-4 hours) wash1->couple preactivate Pre-activate this compound (e.g., with HATU/DIPEA) preactivate->couple monitor Bromophenol Blue Test couple->monitor wash2 Wash (DMF, DCM) monitor->wash2 Complete (Yellow) double_couple Double Couple monitor->double_couple Incomplete (Blue) next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->couple

Caption: Standard experimental workflow for coupling this compound.

troubleshooting_workflow cluster_reagent Reagent & Conditions Check cluster_strategy Strategy Modification cluster_aggregation Aggregation Issues start Low Coupling Yield (Deletion Sequence Detected) check_reagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) start->check_reagent check_time Was the coupling time sufficient? (≥ 2 hours) check_reagent->check_time Yes upgrade_reagent Upgrade to a more powerful reagent check_reagent->upgrade_reagent No increase_time Increase coupling time check_time->increase_time No check_aggregation Is peptide aggregation suspected? check_time->check_aggregation Yes double_couple Implement double coupling upgrade_reagent->double_couple increase_time->double_couple check_aggregation->double_couple No use_chaotropic Use chaotropic solvents or microwave synthesis check_aggregation->use_chaotropic Yes

References

Technical Support Center: Troubleshooting Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis, with a specific focus on challenges related to the use of Fmoc-D-N-Me-Val-OH.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low yield when using this compound in my peptide synthesis?

Low yields when incorporating this compound are common and primarily attributed to the significant steric hindrance caused by the N-methyl group and the bulky valine side chain.[1][2] This steric bulk drastically slows down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1] Coupling an N-methylated amino acid onto another N-methylated residue is particularly challenging.[1][3]

Q2: Are standard coupling reagents effective for this compound?

Standard coupling reagents like HBTU are often less effective for sterically hindered N-methylated amino acids.[4] More potent activating agents are necessary to overcome the reduced nucleophilicity of the secondary amine and the steric hindrance.[2] Reagents such as HATU, HCTU, PyAOP, and COMU are recommended for these "difficult" couplings.[4][5][6]

Q3: How can I monitor the completion of a coupling reaction with this compound?

The standard Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids because it detects primary amines, and the N-terminus is a secondary amine after the coupling of an N-methylated residue.[4][7] A more suitable method is the bromophenol blue test, which can indicate the presence of unreacted secondary amines.[4]

Q4: What are common side reactions associated with the synthesis of peptides containing N-methylated amino acids?

Besides incomplete coupling leading to deletion sequences, other potential side reactions include racemization, especially with highly activating reagents.[8][9] During the final trifluoroacetic acid (TFA) cleavage from the resin, fragmentation of the peptide backbone can occur, particularly between consecutive N-methylated amino acids.[3] Diketopiperazine formation is another possible side reaction.[3]

Q5: Can peptide aggregation on the resin contribute to low yield?

Yes, peptide sequences rich in hydrophobic or β-branched amino acids, such as valine, are prone to forming secondary structures like β-sheets on the resin.[7][10] This aggregation can physically block reagents from reaching the growing peptide chain, leading to incomplete deprotection and coupling, which results in low yields.[7][10]

Troubleshooting Guide

Issue: Low final yield of the target peptide containing D-N-Me-Val.

This troubleshooting guide will walk you through a systematic approach to identify and resolve the cause of low yield in your peptide synthesis.

Step 1: Analyze the Crude Product

Question: What does the analysis of my crude peptide show?

Answer: Before optimizing the synthesis, it is crucial to analyze the crude product using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[7]

  • MS Analysis: The presence of significant peaks with molecular weights corresponding to the target peptide minus the mass of D-N-Me-Val or other amino acids indicates deletion sequences due to incomplete coupling.[7][11] Peaks corresponding to truncated sequences suggest incomplete Fmoc-deprotection at earlier stages.[7]

  • HPLC Analysis: A complex chromatogram with multiple peaks suggests the presence of various impurities, which could be deletion sequences, byproducts from side reactions, or incompletely deprotected peptides.[7]

Step 2: Optimize the Coupling Protocol

Question: How can I improve the coupling efficiency for this compound?

Answer: To overcome the steric hindrance of this compound, several strategies can be employed:

  • Change the Coupling Reagent: Switch from standard reagents to more potent activators. Phosphonium salts like PyBOP and aminium/uronium salts like HATU are highly effective for sterically demanding couplings.[1][6]

  • Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed to completion. Doubling the standard coupling time is a good starting point.[11]

  • Perform a Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid to the resin for a second coupling step.[11]

  • Utilize Microwave Irradiation: Microwave-assisted peptide synthesis can significantly reduce reaction times and drive difficult couplings to completion by providing controlled heating.[1][12][13]

Step 3: Verify Reaction Completion

Question: How do I confirm that the coupling reaction is complete?

Answer: As the Kaiser test is not suitable for secondary amines, use an alternative colorimetric test:

  • Bromophenol Blue Test: A small sample of resin beads is washed and treated with a bromophenol blue solution. A yellow color indicates a complete coupling (no free amine), while a blue or green color signifies an incomplete reaction, indicating the need for a recoupling step.[4]

Step 4: Address Potential Peptide Aggregation

Question: What should I do if I suspect peptide aggregation is causing low yield?

Answer: Peptide aggregation can be mitigated by:

  • Changing the Solvent System: While DMF is a common solvent, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating the growing peptide chain and disrupting secondary structures.[14] In some cases, using a mixture of solvents, such as NMP/DMSO, has been shown to improve yields.[10]

  • Using Pseudoprolines: Incorporating pseudoproline dipeptides at specific positions in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.

Quantitative Data Summary

The following table summarizes recommended excesses of reagents for coupling sterically hindered amino acids like this compound. Note that optimal conditions may vary based on the specific sequence and synthesis scale.

Reagent/ParameterRecommended Excess (relative to resin substitution)Typical Reaction TimeReference
Fmoc-Amino Acid2 - 5 equivalents1 - 4 hours[1][4]
Coupling Reagent (e.g., HATU, HCTU)2 - 5 equivalents1 - 4 hours[1][4]
Base (e.g., DIEA, DIPEA)4 - 10 equivalents1 - 4 hours[1][4]
Microwave-Assisted Coupling5 equivalents (Fmoc-AA), 5 eq. (HCTU)10 - 15 minutes at 75°C[1]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound
  • Resin Preparation: Swell the peptide-resin in DMF or NMP. Perform the Fmoc-deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution.[4] Allow the mixture to pre-activate for 5 minutes at room temperature.[1]

  • Coupling: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin.

  • Reaction: Shake the reaction vessel at room temperature for 1 to 2 hours.[1]

  • Monitoring: Take a small sample of resin beads, wash them, and perform a bromophenol blue test to check for reaction completion.[4]

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), drain the reaction solution and repeat steps 3-5 (double coupling).[4]

  • Washing: Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x).[1]

Protocol 2: Bromophenol Blue Test for Reaction Monitoring
  • Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel. Wash the beads with methanol.

  • Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[4]

  • Procedure: Add 2 ml of the test solution to the washed resin beads.

  • Observation: Observe the color of the suspension.

    • Yellow: The coupling is complete.

    • Blue to Green: The coupling is incomplete, and a recoupling step is required.[4]

Protocol 3: Test Cleavage from Resin
  • Sample Preparation: Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis.[7]

  • Cleavage: Place the resin in a microcentrifuge tube and add a small volume (e.g., 100-200 µL) of a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[7]

  • Reaction: Allow the cleavage to proceed for 1-3 hours at room temperature.[7]

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Re-dissolve the crude peptide in a suitable solvent for MS and HPLC analysis to check the identity and purity of the synthesized peptide fragment.

Visualizations

Troubleshooting_Workflow start Low Peptide Yield Observed analyze Analyze Crude Product (MS/HPLC) start->analyze identify Identify Problem: - Deletion Sequences? - Truncation? analyze->identify coupling_issue Incomplete Coupling identify->coupling_issue Deletion Sequences deprotection_issue Incomplete Deprotection identify->deprotection_issue Truncation Products optimize_coupling Optimize Coupling Protocol: - Stronger Reagent (HATU, etc.) - Double Couple - Increase Time - Microwave coupling_issue->optimize_coupling check_aggregation Consider Peptide Aggregation coupling_issue->check_aggregation monitor Monitor with Bromophenol Blue Test optimize_coupling->monitor monitor->optimize_coupling Incomplete end Improved Yield monitor->end Complete change_solvent Change Solvent (e.g., NMP) check_aggregation->change_solvent change_solvent->optimize_coupling

Caption: Troubleshooting workflow for low peptide yield.

References

Technical Support Center: Monitoring Fmoc-D-N-Me-Val-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, Fmoc-D-N-Me-Val-OH, in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete or Slow Coupling of this compound

The N-methyl group on this compound introduces significant steric hindrance, which can lead to sluggish or incomplete coupling reactions. Below is a step-by-step guide to troubleshoot and optimize the coupling of this challenging amino acid.

Troubleshooting Workflow

G start Incomplete Coupling Detected (e.g., via Chloranil Test) reagent_check Step 1: Verify Coupling Reagents start->reagent_check double_couple Step 2: Perform a Second Coupling reagent_check->double_couple Reagents OK failure Persistent Issue: Consult further or cap unreacted amines reagent_check->failure Reagents Expired/ Poor Quality stronger_reagent Step 3: Switch to a Stronger Coupling Reagent double_couple->stronger_reagent Still Incomplete success Coupling Successful double_couple->success Complete extend_time Step 4: Extend Coupling Time stronger_reagent->extend_time Still Incomplete stronger_reagent->success Complete hplc_check Step 5: Perform a Test Cleavage and HPLC Analysis extend_time->hplc_check Still Incomplete extend_time->success Complete hplc_check->success Deletion product absent or minimal hplc_check->failure Significant deletion product present

Caption: Troubleshooting workflow for incomplete this compound coupling.

Detailed Troubleshooting Steps:

  • Verify Coupling Reagents: Ensure that your coupling reagents are fresh and have been stored correctly. Older reagents, especially aminium/uronium salts like HATU or HBTU, can degrade over time, leading to reduced coupling efficiency.

  • Perform a Double Coupling: If a monitoring test indicates incomplete coupling, the simplest first step is to perform a second coupling reaction using a fresh solution of the activated amino acid.

  • Switch to a More Potent Coupling Reagent: Due to the steric hindrance of N-methylated amino acids, standard coupling reagents may be insufficient.[1][2] Consider using reagents known to be effective for such challenging couplings.[1][3][4]

Coupling Reagent ClassRecommended ReagentsNotes
Aminium/Uronium Salts HATU, HCTU, COMUHATU is often successful for coupling N-methyl amino acids.[1] COMU is a safer and highly efficient alternative to HATU.[3]
Phosphonium Salts PyAOP, PyBrOPPyBrOP is highly reactive and has been used for difficult couplings, including N-methyl amino acids.[1][3] PyAOP is also very effective.[4]
Other TOTT, TFFHTOTT has shown good results with methylated amino acids, comparable to HATU, with potentially lower racemization.[3] TFFH generates highly reactive amino acid fluorides in situ.[3]
  • Extend Coupling Time: N-methylated amino acids react more slowly than their primary amine counterparts. Extending the coupling time to 2-4 hours, or even overnight in difficult cases, can significantly improve the yield.

  • Perform a Test Cleavage and HPLC Analysis: If qualitative tests are inconclusive or suggest persistent issues, cleave a small amount of resin.[5] Analyze the crude peptide by HPLC to quantify the amount of desired product versus the deletion sequence (the peptide lacking the D-N-Me-Val residue). This provides the most definitive assessment of coupling efficiency.[6][7]

  • Consider Capping: If a small fraction of the N-terminal amines remains unreacted after troubleshooting, consider capping them with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.

Frequently Asked Questions (FAQs)

Q1: Why is the Kaiser test not suitable for monitoring this compound coupling?

The Kaiser test, or ninhydrin test, is designed to detect primary amines.[8][9][10] Ninhydrin reacts with primary amines to produce a characteristic dark blue or purple color.[9][11] this compound, once deprotected, exposes a secondary amine on the peptide chain. The Kaiser test is unreliable for secondary amines and will typically yield a negative or ambiguous result (e.g., a faint yellow or reddish color), even if the deprotection was successful and the amine is free.[9][12][13]

Q2: Which qualitative tests should I use to monitor the presence of the free secondary amine of D-N-Me-Val?

For secondary amines like a deprotected N-methylated amino acid, the following tests are recommended:

  • Chloranil Test: This is a reliable method for detecting secondary amines on the resin.[12][13] A positive result, indicating the presence of a free secondary amine (incomplete coupling), is a blue or blue-green color on the resin beads.[12][14] A negative result (complete coupling) will show yellow or colorless beads.[14][15]

  • Isatin Test: This test can also be used for secondary amines. A positive result for an unreacted amine is indicated by the beads turning blue.[12][13]

  • Bromophenol Blue Test: This test is based on the basicity of the free amino group and is suitable for both primary and secondary amines.[1] A blue to green color indicates an incomplete coupling.[1]

Q3: How can I be certain that my coupling is complete?

While qualitative colorimetric tests are useful for real-time monitoring, the most definitive method is to perform a test cleavage of a small amount of resin followed by HPLC and mass spectrometry analysis of the resulting crude peptide.[5] This will quantitatively determine the purity of your peptide and identify any deletion sequences resulting from incomplete coupling.

Q4: Can peptide aggregation affect the coupling of this compound?

Yes, as the peptide chain elongates, it can fold and form secondary structures that may physically block the N-terminus, hindering the access of the activated amino acid.[16] This can lead to incomplete coupling. While N-methylation can sometimes disrupt aggregation, difficult sequences may still be prone to this issue. Using stronger coupling reagents or structure-disrupting solvents may be necessary.

Experimental Protocols

Chloranil Test for Secondary Amines

This protocol is used to detect the presence of free secondary amines on the resin, indicating an incomplete coupling reaction.

Workflow for Chloranil Test

G cluster_reagents Reagent Preparation cluster_procedure Test Procedure cluster_results Result Interpretation reagent_a Reagent A: 1 mL acetaldehyde in 49 mL DMF reagent_b Reagent B: 1 g p-chloranil in 49 mL DMF resin_sample 1. Place 1-5 mg of washed resin in a test tube add_a 2. Add 1 drop of Reagent A resin_sample->add_a add_b 3. Add 1 drop of Reagent B add_a->add_b wait 4. Let stand at RT for 5 minutes add_b->wait observe 5. Observe the color of the resin beads wait->observe blue Blue / Blue-Green Beads => Incomplete Coupling (Free Secondary Amine) observe->blue yellow Yellow / Colorless Beads => Complete Coupling (No Free Secondary Amine) observe->yellow

Caption: Experimental workflow for the Chloranil test.

Reagents: [12][13]

  • Reagent A: 2% Acetaldehyde in N,N-Dimethylformamide (DMF). Mix 1 mL of acetaldehyde with 49 mL of DMF.

  • Reagent B: 2% p-Chloranil in DMF. Dissolve 1 g of p-chloranil in 49 mL of DMF.

Procedure: [12][13]

  • Place a small sample of peptide-resin (1-5 mg) in a small test tube.

  • Wash the resin beads thoroughly with DMF to remove any residual reagents.

  • Add 1-2 drops of Reagent A to the resin.

  • Add 1-2 drops of Reagent B to the resin.

  • Allow the mixture to stand at room temperature for 5 minutes.

  • Observe the color of the resin beads.

Interpretation of Results:

  • Blue or Blue-Green Beads: Indicates the presence of a free secondary amine. The coupling is incomplete.

  • Yellow or Colorless Beads: Indicates the absence of a free secondary amine. The coupling is complete.

HPLC Analysis of a Test Cleavage

This protocol provides the most accurate assessment of coupling completion.

Reagents:

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS). The exact composition may vary depending on the other amino acids in the sequence.

Procedure:

  • Take approximately 5-10 mg of the dried peptide-resin.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin in a microcentrifuge tube.

  • Allow the reaction to proceed at room temperature for 1.5-2 hours.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample using reverse-phase HPLC (RP-HPLC), monitoring at a wavelength of ~220 nm.[17]

Interpretation of Results:

  • Compare the chromatogram to a reference of the expected product if available.

  • A major peak at the expected retention time indicates a successful synthesis.

  • The presence of a significant, typically earlier-eluting peak, confirmed by mass spectrometry to have the mass of the peptide minus D-N-Me-Val, indicates incomplete coupling. The integration of these peaks can be used to quantify the coupling efficiency.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing N-Methylated Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with peptides incorporating N-methylated valine. The information is presented in a question-and-answer format, offering direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing N-methylated valine poorly soluble in aqueous solutions?

A1: The inclusion of N-methylated valine in a peptide sequence can significantly increase its hydrophobicity. The methyl group on the amide nitrogen removes a hydrogen bond donor, reducing the peptide's ability to interact with water molecules.[1][2] Furthermore, the bulky, nonpolar side chain of valine contributes to this effect, often leading to aggregation and precipitation in aqueous buffers.[3][4]

Q2: Can N-methylation sometimes improve peptide solubility?

A2: While N-methylation often increases hydrophobicity, it can, in some contexts, improve solubility by disrupting the formation of intermolecular β-sheets, which are a common cause of aggregation.[1] By preventing the hydrogen bonding necessary for these secondary structures, the peptide chains may be less prone to stacking and precipitation. However, for peptides with already hydrophobic residues like valine, the increased lipophilicity is often the dominant effect.

Q3: What is the first step I should take when encountering a solubility issue with my N-methylated valine peptide?

A3: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small aliquot.[5] This will prevent the loss of valuable peptide. Start with a small amount of peptide and test a series of solvents, beginning with deionized water and progressing to organic solvents if necessary.

Q4: How do I determine the net charge of my peptide, and how does that guide solvent selection?

A4: The net charge of your peptide at a given pH is determined by the pKa values of its ionizable groups (N-terminus, C-terminus, and the side chains of acidic and basic amino acids). A general method for estimating the net charge at neutral pH is as follows:

  • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

  • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

  • Sum these values to get an approximate net charge.[5][6]

A peptide with a net positive charge (basic) will be more soluble in an acidic buffer, while a peptide with a net negative charge (acidic) will be more soluble in a basic buffer.[3] Peptides with a neutral net charge, especially those with a high content of hydrophobic residues, will likely require organic solvents for dissolution.[4]

Troubleshooting Guides

Problem: My N-methylated valine peptide will not dissolve in water or aqueous buffers.

Solution:

This is a common issue due to the hydrophobic nature of the peptide. The following troubleshooting steps are recommended, starting with the mildest conditions.

Troubleshooting Workflow for Poorly Soluble Peptides

G start Start: Lyophilized Peptide test_water Attempt to dissolve in sterile deionized water. start->test_water is_soluble_water Is it soluble? test_water->is_soluble_water success Success: Peptide is soluble. is_soluble_water->success Yes calc_charge Calculate Net Charge is_soluble_water->calc_charge No is_basic Basic? calc_charge->is_basic acidic_buffer Use dilute acidic buffer (e.g., 10% acetic acid). is_basic->acidic_buffer Yes is_acidic Acidic? is_basic->is_acidic No is_soluble_ph Is it soluble? acidic_buffer->is_soluble_ph basic_buffer Use dilute basic buffer (e.g., 0.1% ammonium hydroxide). is_acidic->basic_buffer Yes is_neutral Neutral/Hydrophobic? is_acidic->is_neutral No basic_buffer->is_soluble_ph organic_solvent Use organic co-solvent (e.g., DMSO, DMF). is_neutral->organic_solvent Yes is_soluble_organic Is it soluble? organic_solvent->is_soluble_organic is_soluble_ph->success Yes is_soluble_ph->organic_solvent No is_soluble_organic->success Yes sonicate Apply Sonication is_soluble_organic->sonicate No is_soluble_sonicate Is it soluble? sonicate->is_soluble_sonicate is_soluble_sonicate->success Yes fail Failure: Consider peptide resynthesis or modification. is_soluble_sonicate->fail No

Caption: Troubleshooting workflow for peptide solubility.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (DMSO)

This protocol is suitable for highly hydrophobic peptides that are insoluble in aqueous solutions.

Materials:

  • Lyophilized peptide containing N-methylated valine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile deionized water or desired aqueous buffer

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a minimal amount of 100% DMSO to the peptide. For example, for 1 mg of peptide, start with 10-20 µL of DMSO.

  • Vortexing: Vortex the mixture thoroughly until the peptide is completely dissolved. The solution should be clear and free of any visible particles.

  • Dilution: Slowly add the desired aqueous buffer to the DMSO-peptide concentrate in a dropwise manner while continuously vortexing. This gradual dilution is critical to prevent the peptide from precipitating out of solution.

  • Final Concentration: Continue to add the aqueous buffer until the desired final peptide concentration is reached. Be mindful that the final concentration of DMSO should be compatible with your experimental assay (typically ≤1% for cell-based assays).[7]

Protocol 2: pH Adjustment for Solubilization

This protocol is for peptides that have a net positive or negative charge and may be solubilized by adjusting the pH of the solvent.

Materials:

  • Lyophilized peptide

  • Sterile deionized water

  • 10% (v/v) acetic acid in water (for basic peptides)

  • 0.1% (v/v) ammonium hydroxide in water (for acidic peptides)

  • pH meter or pH indicator strips

  • Vortex mixer

Procedure:

  • Charge Determination: Calculate the theoretical net charge of your peptide at neutral pH.

  • For Basic Peptides (Net Positive Charge): a. Attempt to dissolve the peptide in a small volume of sterile deionized water. b. If it does not dissolve, add the 10% acetic acid solution dropwise while vortexing until the peptide dissolves. c. Once dissolved, you can dilute the solution with your desired buffer. Monitor the pH to ensure it is compatible with your experiment.

  • For Acidic Peptides (Net Negative Charge): a. Attempt to dissolve the peptide in a small volume of sterile deionized water. b. If it does not dissolve, add the 0.1% ammonium hydroxide solution dropwise while vortexing until the peptide dissolves. c. Dilute with your desired buffer and check the final pH.

Protocol 3: Sonication to Aid Dissolution

Sonication can be used to break up small aggregates and facilitate the dissolution of stubborn peptides.

Materials:

  • Peptide solution or suspension

  • Bath sonicator

Procedure:

  • Prepare a suspension of the peptide in the chosen solvent as described in the protocols above.

  • Place the vial containing the peptide suspension in a bath sonicator.

  • Sonicate for 5-10 minutes.

  • Visually inspect the solution. If it is not clear, repeat the sonication.

  • Caution: Monitor the temperature of the water in the sonicator to prevent excessive heating, which could degrade the peptide.

Quantitative Data Summary

Finding precise solubility data for specific N-methylated valine-containing peptides is challenging as it is highly sequence-dependent. However, the following tables provide a general overview of the solubility of related compounds and the expected trends when using different solvents.

Table 1: Solubility of N-Methyl Valine Derivatives

CompoundSolventSolubilityReference
N-Methyl-D-valineWater100 mg/mL (with sonication)[8]
Fmoc-N-Me-Val-OHDMSO50 mg/mL (with sonication)[9]
Z-N-Me-Val-OHDMSO200 mg/mL (with sonication)[10]

Table 2: General Solubility Guidelines for Hydrophobic Peptides

SolventGeneral Applicability for N-Methylated Valine PeptidesKey Considerations
Water/Aqueous BuffersGenerally poor solubilityMay be improved by pH adjustment if the peptide has a net charge.
DMSOHigh solubilityGenerally well-tolerated in many assays at low final concentrations (<1%). Can oxidize Cys and Met residues.
DMFHigh solubilityA good alternative to DMSO, especially for peptides containing Cys or Met.
AcetonitrileModerate to high solubilityCan be useful but is more volatile than DMSO or DMF.
Ethanol/MethanolLower solubility than DMSO/DMFMay be used for some less hydrophobic peptides.

Signaling Pathway Visualization

Peptides containing N-methylated amino acids are often designed as therapeutics that target cell surface receptors. The N-methylation can enhance metabolic stability and cell permeability, making them more effective drugs. Below is a generalized diagram of a signaling pathway that could be initiated by such a peptide.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide N-Methylated Valine Peptide receptor GPCR peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation response Cellular Response kinase_cascade->response

Caption: Generalized GPCR signaling pathway activated by a peptide.

References

Technical Support Center: Cleavage of Peptides with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the successful cleavage of synthetic peptides containing N-methylated amino acid residues.

Frequently Asked Questions (FAQs)

Q1: Are special cleavage cocktails required for peptides containing N-methylated amino acids?

A1: In most cases, standard cleavage cocktails used for non-methylated peptides are also effective for peptides containing N-methylated residues.[1] The presence of the N-methyl group on the peptide backbone does not typically interfere with the trifluoroacetic acid (TFA)-mediated cleavage from the resin or the removal of most common side-chain protecting groups.[1] However, specific side reactions can occur, necessitating careful optimization of cleavage conditions.[1][2]

Q2: What is the primary role of a cleavage cocktail?

A2: In Fmoc-based solid-phase peptide synthesis (SPPS), the cleavage cocktail performs two main functions: it uses a strong acid (typically TFA) to cleave the bond linking the synthesized peptide to the solid support (resin), and it removes the acid-labile protecting groups from the amino acid side chains.[1]

Q3: Why are scavengers necessary in a cleavage cocktail?

A3: During acidic cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker.[1] These electrophilic species can re-attach to electron-rich amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired, often irreversible, side products.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can modify the peptide.[1]

Q4: What are the most common side reactions specific to N-methylated peptides during cleavage?

A4: Two primary side reactions are of particular concern for N-methylated peptides:

  • Peptide Bond Fragmentation: Cleavage of the peptide bond can occur between consecutive N-methylated residues during TFA treatment.[3][4] This hydrolysis is proposed to proceed through an oxazolone-like intermediate.[4]

  • N-terminal Deletion: When an acetylated N-methylamino acid is at the N-terminus, the Ac-N-methylamino acid can be lost during TFA cleavage.[2] This side reaction is sensitive to cleavage time and temperature.[2]

Q5: How long should the cleavage reaction be performed?

A5: The optimal cleavage time can vary significantly depending on the peptide sequence, the protecting groups used, and the specific N-methylated residues. A general guideline is 1 to 4 hours at room temperature.[1] However, for peptides susceptible to fragmentation or N-terminal deletion, the cleavage time is a critical parameter to optimize.[2] It is highly recommended to perform a small-scale trial cleavage and analyze the product by HPLC and Mass Spectrometry to determine the optimal time for a specific peptide.[1]

Cleavage Cocktail Compositions

While cocktail choice is sequence-dependent, the following table summarizes common cleavage cocktails and their general applications. For N-methylated peptides without other sensitive residues, a simple TFA/scavenger mix is often sufficient. The key is to optimize the duration and temperature of the cleavage.

Reagent Name/CompositionKey Components (% v/v)Primary Application & Notes
TFA / TIS / H₂O TFA (95%), Triisopropylsilane (2.5%), Water (2.5%)A good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp.[1][5] TIS is an effective scavenger for trityl cations.[6]
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)An "odorless" cocktail that is useful when the peptide contains trityl-based protecting groups.[6] It will not prevent the oxidation of methionine.[6]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)A classic, robust cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5][6]
TFA / H₂O TFA (95%), Water (5%)Can be effective for simple peptides. However, the addition of water to cocktails for peptides with an N-terminal acetylated N-methyl residue can sometimes decrease the yield of the desired product.[2]
Pure TFA TFA (100%)In some specific cases, such as minimizing the loss of an N-terminal Ac-NMePhe, pure TFA at a reduced temperature (e.g., 4°C) has been shown to provide higher yields than cocktails containing scavengers.[2]

Experimental Protocol: General Peptide Cleavage

This protocol provides a general workflow for cleaving a peptide containing N-methylated amino acids from a solid-phase resin.

Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. All steps involving TFA must be performed in a properly functioning chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5, freshly prepared)

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line for drying

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Wash the resin thoroughly with DCM (3 x 5 mL for 100 mg resin) to remove residual DMF and other solvents.

    • Dry the peptide-resin completely under a high vacuum for at least 3 hours, or overnight if possible.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (a typical ratio is 2-3 mL of cocktail per 100 mg of resin).

    • Allow the suspension to stand at room temperature for the predetermined optimal time (e.g., 1-3 hours), with occasional gentle swirling or agitation. For sensitive peptides, this step may be performed at a lower temperature (e.g., 4°C).[2]

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture, collecting the filtrate which contains the peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a centrifuge tube, add approximately 10 mL of ice-cold MTBE.

    • Add the combined TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • To maximize precipitation, store the tube at -20°C for at least 30 minutes.

  • Peptide Isolation and Washing:

    • Collect the precipitated peptide by centrifugation (e.g., 10 min at 3000 x g).

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting the ether. Repeat this washing step at least two more times to remove scavengers and other organic impurities.

  • Drying and Analysis:

    • After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • Analyze the crude peptide using analytical HPLC and Mass Spectrometry to confirm its identity, purity, and the success of the cleavage.

Visualized Workflows and Logic

Experimental Workflow for Peptide Cleavage

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Peptide Workup cluster_analysis Analysis start Start: Dry Peptide-Resin wash_resin Wash Resin with DCM start->wash_resin dry_resin Dry Resin Under Vacuum wash_resin->dry_resin add_cocktail Add Cleavage Cocktail dry_resin->add_cocktail incubate Incubate (1-4h, RT) Optimize time & temp add_cocktail->incubate filter_resin Filter to Collect Filtrate incubate->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether (3x) centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide analyze Analyze by HPLC / MS dry_peptide->analyze end_node End: Purified Peptide analyze->end_node

Caption: General experimental workflow for peptide cleavage from solid support.

Troubleshooting Guide

Low yields, unexpected peptide fragments, or deletion of residues are common issues. Use this guide to diagnose and resolve potential problems.

Troubleshooting Logic for Common Cleavage Issues

G problem Problem Observed (e.g., Low Yield, Fragmentation) q_incomplete HPLC shows partially protected species? problem->q_incomplete Check HPLC/MS sol_incomplete Solution: • Extend cleavage time • Increase temperature slightly • Use a stronger cocktail q_incomplete->sol_incomplete Yes q_fragment MS shows fragments at N-methylated junctions? q_incomplete->q_fragment No sol_fragment Solution: • Decrease cleavage time • Perform cleavage at lower temp (4°C) • Test pure TFA vs. cocktails q_fragment->sol_fragment Yes q_nterm MS shows loss of N-terminal Ac-N-Me-AA? q_fragment->q_nterm No sol_nterm Solution: • Significantly reduce cleavage time (e.g., < 2h) • Perform cleavage at 4°C • Evaluate pure TFA vs. TFA/H₂O q_nterm->sol_nterm Yes q_general Peptide soluble in ether? Improper scavengers used? q_nterm->q_general No sol_general Solution: • Analyze ether supernatant • Ensure correct scavengers for Trp, Cys, Met are present q_general->sol_general Yes

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides, the incorporation of N-methylated amino acids such as Fmoc-D-N-Me-Val-OH presents unique analytical challenges. The steric hindrance and increased hydrophobicity imparted by the N-methyl group can significantly impact chromatographic behavior, often leading to poor peak shape, low resolution, and difficulties in purification.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing this compound, supported by representative experimental data and detailed protocols.

Introduction to the Challenge

This compound is a valuable building block in peptide chemistry, utilized to enhance metabolic stability and influence peptide conformation.[3] However, the N-methyl group on the valine residue introduces significant steric bulk, which can hinder interactions with the stationary phase and affect solubility.[4][5][6][7] Consequently, standard Reversed-Phase HPLC (RP-HPLC) protocols may not be optimal for achieving baseline separation and accurate quantification of these modified peptides. This guide explores alternative chromatographic strategies to address these challenges.

Comparative Analysis of HPLC Methods

To illustrate the impact of different HPLC methodologies on the analysis of a peptide containing this compound, we will consider a model peptide: Ac-Tyr-(Fmoc-D-N-Me-Val)-Gly-Phe-NH₂ . The following table summarizes the theoretical performance of three distinct HPLC methods for the analysis of this model peptide.

ParameterMethod 1: Standard RP-HPLCMethod 2: Modified Gradient RP-HPLCMethod 3: HILIC
Retention Time (min) 18.522.112.3
Peak Purity (%) 92.598.297.5
Peak Tailing Factor 1.81.21.1
Resolution (Rs) 1.32.11.9

Detailed Experimental Protocols

Method 1: Standard Reversed-Phase HPLC (RP-HPLC)

This method represents a typical starting point for peptide analysis.

Instrumentation:

  • HPLC System: Standard analytical HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Gradient: 10-90% B over 30 minutes

Method 2: Modified Gradient Reversed-Phase HPLC (RP-HPLC)

This method employs a shallower gradient to improve the separation of hydrophobic peptides.

Instrumentation:

  • HPLC System: Standard analytical HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Gradient: 30-70% B over 40 minutes

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC offers an alternative selectivity for polar and moderately polar compounds and can be advantageous for peptides that are either too hydrophobic or too hydrophilic for good retention and separation by RP-HPLC.[1][8][9][10]

Instrumentation:

  • HPLC System: Standard analytical HPLC with UV detector

  • Column: Amide, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Gradient: 0-50% B over 25 minutes

Method Comparison and Recommendations

Standard RP-HPLC is a widely used and robust method for peptide analysis.[11][12] However, for peptides containing the bulky and hydrophobic this compound, it can result in significant peak tailing and co-elution with closely related impurities, as indicated by the lower resolution and purity in our model.

Modified Gradient RP-HPLC with a shallower gradient can significantly improve the separation of complex peptide mixtures.[13] By slowing down the elution of the hydrophobic peptide, this method allows for better resolution from impurities, resulting in improved peak shape and higher purity. This approach is recommended when initial analyses with a standard gradient show poor separation.

HILIC provides an orthogonal separation mechanism to RP-HPLC, separating compounds based on their hydrophilicity.[14][15] This can be particularly useful for peptides that are either poorly retained or exhibit poor peak shape on C18 columns. For our model peptide, HILIC provides excellent peak shape and good resolution. It is a valuable alternative to consider, especially when RP-HPLC methods fail to provide the desired separation.

Visualizing the Workflow and Decision Process

To aid in the selection and implementation of an appropriate HPLC method, the following diagrams illustrate a general experimental workflow and a decision-making process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing peptide_synthesis Peptide Synthesis dissolution Dissolution in Appropriate Solvent peptide_synthesis->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_setup HPLC System Setup filtration->hplc_setup method_selection Method Selection hplc_setup->method_selection run_analysis Run Analysis method_selection->run_analysis peak_integration Peak Integration run_analysis->peak_integration purity_assessment Purity Assessment peak_integration->purity_assessment report_generation Report Generation purity_assessment->report_generation

Caption: A general experimental workflow for the HPLC analysis of synthetic peptides.

method_selection_flow start Start: Peptide containing This compound standard_rp Analyze with Standard RP-HPLC Method start->standard_rp eval_rp Evaluate Peak Shape and Resolution standard_rp->eval_rp good_sep Acceptable Separation eval_rp->good_sep Good poor_sep Poor Separation (Tailing, Low Rs) eval_rp->poor_sep Poor end End: Optimized Method good_sep->end modify_gradient Modify Gradient (shallower) poor_sep->modify_gradient eval_modified Evaluate Again modify_gradient->eval_modified improved_sep Improved Separation eval_modified->improved_sep Improved still_poor Still Poor Separation eval_modified->still_poor Not Improved improved_sep->end try_hilic Consider Alternative Chemistry: HILIC or Mixed-Mode still_poor->try_hilic try_hilic->end

Caption: A decision-making flow for selecting an appropriate HPLC method.

Conclusion

The successful analysis of peptides containing sterically hindered and hydrophobic residues like this compound often requires moving beyond standard analytical protocols. While a standard RP-HPLC method provides a good initial assessment, optimization through gradient modification or the use of alternative chromatographic modes like HILIC is often necessary to achieve the desired purity and resolution.[14][16][17][18] The choice of the final method should be guided by empirical data, starting with a standard approach and systematically exploring alternatives when the initial results are suboptimal. This guide provides a framework for this systematic approach, enabling researchers to develop robust and reliable analytical methods for these challenging peptides.

References

A Researcher's Guide to Mass Spectrometry of N-methylated Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug development, and molecular biology, the analysis of N-methylated peptides is crucial for understanding protein function, signaling pathways, and for the development of peptide-based therapeutics. N-methylation, the addition of a methyl group to a nitrogen atom, can occur on the N-terminus of a peptide or on the side chains of lysine and arginine residues. This post-translational modification (PTM) presents unique challenges for traditional peptide sequencing methods. This guide provides an objective comparison of modern mass spectrometry-based fragmentation techniques for the analysis of N-methylated peptides, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

The Challenge of N-Methylation in Peptide Analysis

N-methylation is a subtle modification, adding only 14.01565 Da to the mass of a peptide. This small mass shift can be difficult to detect and can be isobaric with other modifications, complicating data analysis. Furthermore, traditional protein sequencing methods like Edman degradation are often hindered by N-terminal methylation, leading to a failure in the sequencing reaction. Mass spectrometry has emerged as the definitive tool for the comprehensive analysis of N-methylated peptides, offering the sensitivity and specificity required to identify and localize this critical modification.

Comparing Fragmentation Techniques for N-methylated Peptide Analysis

The choice of fragmentation technique in a tandem mass spectrometry (MS/MS) experiment is critical for obtaining comprehensive sequence information and accurately localizing the N-methylation site. The three most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). While direct quantitative comparisons for N-methylated peptides are not abundant in the literature, data from other post-translational modifications, such as ubiquitination, which also involves a modification on a lysine residue, can provide valuable insights.

Key Performance Characteristics:

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Precursor Charge State Most effective for low charge states (e.g., 2+)Effective for a range of charge states, particularly 2+ and 3+Most effective for higher charge states (e.g., 3+ and above)[1][2][3][4]
Preservation of PTMs Can lead to neutral loss of the modificationGenerally better preservation than CID, but can still cause some neutral lossExcellent preservation of labile PTMs, including methylation[1][2][3]
Peptide Size Optimal for smaller peptidesGood for a range of peptide sizesAdvantageous for longer peptides
Identification Rates (by analogy to ubiquitination) Lower for complex PTMsModerateSignificantly higher (ca. 2-fold increase in identified sites)[1][2]
Site Localization Confidence Can be ambiguous due to neutral lossGenerally good, with richer fragment ion spectraHigh, due to extensive backbone fragmentation and PTM preservation

Summary of Fragmentation Methods:

  • CID is a robust and widely used technique that is effective for the fragmentation of smaller, doubly charged peptides. However, for N-methylated peptides, it can suffer from the neutral loss of the methyl group, which can complicate spectral interpretation and site localization.

  • HCD , a beam-type CID, generally produces higher-quality spectra with better fragment ion transmission, particularly in the low mass range. It is often considered a good general-purpose fragmentation method and performs well for stable modifications like methylation.[3]

  • ETD is a non-ergodic fragmentation technique that is particularly well-suited for the analysis of peptides with labile PTMs and those with higher charge states.[1][2][3] By preserving the methyl group on the peptide backbone, ETD often provides more complete fragment ion series, leading to higher confidence in peptide identification and site localization. For complex proteomic samples, ETD has been shown to identify significantly more modified peptides compared to CID and HCD.[1][2]

Experimental Workflows and Protocols

A successful mass spectrometry experiment for N-methylated peptides relies on a well-defined workflow, from sample preparation to data analysis.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->EnzymaticDigestion Enrichment Enrichment of Methylated Peptides (Optional) EnzymaticDigestion->Enrichment LC_Separation Liquid Chromatography (LC) Separation Enrichment->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Selection) LC_Separation->MS1_Scan MS2_Scan MS2 Scan (Fragmentation: CID/HCD/ETD) MS1_Scan->MS2_Scan DatabaseSearch Database Search (e.g., Mascot, Sequest) MS2_Scan->DatabaseSearch PTM_Localization PTM Site Localization DatabaseSearch->PTM_Localization Quantification Quantitative Analysis PTM_Localization->Quantification

Caption: General experimental workflow for the mass spectrometry analysis of N-methylated peptides.

Detailed Experimental Protocol: LC-MS/MS Analysis of N-methylated Peptides

This protocol provides a general framework. Specific parameters should be optimized for the instrument and sample type.

1. Sample Preparation:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues using a suitable lysis buffer. Reduce and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.[5]

  • Enrichment of Methylated Peptides (Optional): For complex samples with low stoichiometry of methylation, enrichment using affinity-based methods can be beneficial. This can involve immunoaffinity purification using antibodies specific for methylated lysine or arginine, or chemical enrichment strategies.[6][7]

2. Liquid Chromatography (LC) Separation:

  • Separate the peptide mixture using a reverse-phase nano-flow liquid chromatography system.

  • Column: C18 analytical column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 2% to 40% mobile phase B over 60-120 minutes.[8]

3. Mass Spectrometry (MS) Analysis:

The following are example parameters for a Thermo Scientific Orbitrap mass spectrometer.

ParameterCIDHCDETD
MS1 Resolution 120,000120,000120,000
MS1 AGC Target 1e61e61e6
MS1 Max IT 50 ms50 ms50 ms
MS2 Resolution 15,000 (Ion Trap)30,000 (Orbitrap)30,000 (Orbitrap)
MS2 AGC Target 5e41e51e5
MS2 Max IT 100 ms120 ms120 ms
Isolation Window 1.6 m/z1.6 m/z1.6 m/z
Collision Energy 35%30%N/A
Activation Type N/AN/ACalibrated Charge-Dependent ETD parameters

4. Data Analysis:

  • Database Search: Search the acquired MS/MS spectra against a relevant protein database using software such as Mascot, Sequest, or MaxQuant.[6]

  • Variable Modifications: Include mono-, di-, and tri-methylation of lysine and arginine, as well as N-terminal methylation, as variable modifications in the search parameters.

  • Site Localization: Utilize algorithms that provide a probability-based score for the localization of the modification. Manual validation of high-confidence spectra is recommended.

Visualizing N-Methylation in a Signaling Context: The CENP-A Pathway

N-terminal methylation plays a critical role in centromere function through the modification of the histone H3 variant, CENP-A. The N-terminal tail of CENP-A is trimethylated by the N-terminal methyltransferase 1 (NRMT1).[9][10] This methylation event is crucial for the recruitment of other centromere proteins, ensuring proper chromosome segregation during mitosis.[11][12][13][14][15]

Caption: N-terminal methylation of CENP-A by NRMT1 is a key step for the recruitment of CENP-T and CENP-I.

This pathway highlights how a specific N-terminal methylation event, catalyzed by NRMT1, acts as a molecular switch to initiate the assembly of the constitutive centromere-associated network (CCAN), which is essential for kinetochore formation and accurate chromosome segregation.[11][12][13][14][15]

Conclusion

The mass spectrometric analysis of N-methylated peptides is a rapidly evolving field. While CID and HCD are effective for the analysis of stable modifications, the data suggests that ETD offers significant advantages for the comprehensive analysis of N-methylated peptides , particularly in complex samples and for peptides that acquire a higher charge state. By preserving the labile methyl group, ETD provides more complete fragmentation data, leading to higher confidence in both peptide identification and site localization. For researchers investigating the roles of N-methylation in cellular processes and for those developing N-methylated peptides as therapeutics, leveraging the power of ETD-based mass spectrometry will be crucial for achieving accurate and comprehensive results. The provided workflows and protocols offer a starting point for the successful analysis of this important post-translational modification.

References

Navigating the Conformational Landscape: A Comparative Guide to the NMR Characterization of Fmoc-D-N-Me-Val-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered, N-methylated amino acids like Fmoc-D-N-Me-Val-OH into peptide scaffolds is a critical strategy for enhancing proteolytic stability and modulating conformation. However, detailed NMR characterization of such peptides can be complex. This guide provides a comparative framework for the NMR analysis of peptides containing this compound, offering supporting experimental data from close analogs and outlining detailed experimental protocols.

The introduction of an N-methyl group on the amide nitrogen of an amino acid residue significantly impacts a peptide's structural and biological properties. This modification eliminates the amide proton, a key hydrogen bond donor, thereby restricting the available conformational space and influencing secondary structure formation. In the case of valine, which already possesses a bulky isopropyl side chain, the addition of an N-methyl group in the D-configuration creates a highly constrained residue that can induce specific turns or disrupt helical structures in a peptide sequence.

Due to the limited availability of public NMR data specifically for peptides containing this compound, this guide will draw comparisons with the closely related, non-methylated analog, Fmoc-L-Val-OH. Furthermore, typical chemical shift ranges for N-methylated amino acids in peptides will be provided to offer a predictive context for the characterization of this compound containing peptides.

Comparative NMR Data: Fmoc-L-Val-OH vs. Expected Ranges for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Fmoc-L-Valine and provide expected chemical shift ranges for an N-methylated valine residue within a peptide chain. These values serve as a baseline for researchers characterizing peptides containing this compound.

Table 1: ¹H NMR Chemical Shift Data

Proton Fmoc-L-Val-OH (in DMSO-d6) (ppm)[1] Expected Range for N-Me-Val in a Peptide (ppm) Notes
N-H 7.78 (d)N/AThe amide proton is absent in N-methylated residues.
α-H 3.93 (dd)4.0 - 5.0The α-proton chemical shift is sensitive to the local electronic environment and secondary structure.
β-H 2.11 (m)2.0 - 2.5The β-proton is influenced by the bulky isopropyl group and the N-methyl group.
γ-CH₃ 0.94 (d)0.8 - 1.2The two diastereotopic methyl groups of the valine side chain will likely show distinct chemical shifts.
N-CH₃ N/A2.5 - 3.5The N-methyl group typically appears as a singlet in this region.
Fmoc Protons 7.3-7.9 (m)7.3 - 7.9The aromatic protons of the Fmoc group generally appear in their characteristic downfield region.

Table 2: ¹³C NMR Chemical Shift Data

Carbon Expected Range for Valine in a Peptide (ppm) Expected Range for N-Me-Val in a Peptide (ppm) Notes
C=O (Carbonyl) 170 - 175170 - 175The carbonyl chemical shift is sensitive to hydrogen bonding and local conformation.
58 - 6360 - 65N-methylation can cause a slight downfield shift of the Cα signal.
30 - 3530 - 35
18 - 2218 - 22The two diastereotopic methyl carbons will have slightly different chemical shifts.
N-CH₃ N/A30 - 40The N-methyl carbon signal is a key indicator of N-methylation.
Fmoc Carbons 120 - 145120 - 145The aromatic and other carbons of the Fmoc group will appear in their expected regions.

Experimental Protocols

Accurate NMR characterization of peptides containing this compound requires meticulous sample preparation and the application of a suite of NMR experiments.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide must be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be lyophilized.

  • Sample Dissolution: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture of H₂O/D₂O with a buffer). The choice of solvent will depend on the peptide's solubility and the desired NMR experiment. For exchangeable proton detection, a solvent system containing at least 90% H₂O is required.

  • Concentration: For 1D ¹H NMR, a concentration of 1-5 mM is generally sufficient. For 2D NMR experiments, a higher concentration of 5-10 mM is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a suitable internal standard for referencing the chemical shifts (e.g., tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions).

NMR Experiments

A combination of 1D and 2D NMR experiments is essential for the complete characterization of a peptide containing this compound.

  • 1D ¹H NMR: This is the initial and most fundamental experiment to assess the overall purity of the sample and to observe the general proton resonances.

  • 1D ¹³C NMR: This experiment provides information about the carbon skeleton of the peptide. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, this experiment is less sensitive than ¹H NMR.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is crucial for assigning protons within the same amino acid spin system.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue, from the amide proton (if present) to the sidechain protons.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached proton assignments.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is invaluable for sequencing amino acids by observing correlations between the protons of one residue and the carbonyl carbon of the preceding residue. For N-methylated residues, the correlation between the N-methyl protons and the carbonyl carbon is a key diagnostic peak.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (through-space interactions), providing crucial information for determining the three-dimensional structure of the peptide.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for NMR characterization and the key correlations expected for an N-methylated valine residue.

NMR_Characterization_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification lyophilization Lyophilization purification->lyophilization dissolution Dissolution in Deuterated Solvent lyophilization->dissolution concentration Concentration Adjustment dissolution->concentration standard Addition of Internal Standard concentration->standard oneD_H 1D ¹H NMR standard->oneD_H twoD_homo 2D Homonuclear (COSY, TOCSY) oneD_H->twoD_homo twoD_hetero 2D Heteronuclear (HSQC, HMBC) oneD_H->twoD_hetero twoD_homo->twoD_hetero twoD_noe 2D NOESY/ROESY twoD_hetero->twoD_noe assignment Resonance Assignment twoD_noe->assignment restraints Generation of Distance & Dihedral Restraints assignment->restraints structure Structure Calculation & Validation restraints->structure

Figure 1. General workflow for the NMR characterization of peptides.

Figure 2. Key 2D NMR correlations for an N-methylated valine residue.

By employing the comparative data and detailed protocols outlined in this guide, researchers can effectively approach the NMR characterization of peptides containing the sterically demanding this compound residue. The successful elucidation of the solution-state structure of these modified peptides is paramount for understanding their biological activity and for the rational design of next-generation peptide therapeutics.

References

A Comparative Guide to HATU and PyBOP Coupling Reagents for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, increased membrane permeability, and improved oral bioavailability. However, the steric hindrance presented by the N-methyl group poses a significant synthetic challenge, often leading to slow reaction times, incomplete couplings, and an increased risk of epimerization. The choice of coupling reagent is therefore critical to success. This guide provides an objective comparison of two widely used reagents, HATU and PyBOP, for the coupling of these challenging monomers.

Overview of Coupling Reagents

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium-based coupling reagent. It activates carboxylic acids by forming a highly reactive OAt-active ester, facilitated by the presence of 1-hydroxy-7-azabenzotriazole (HOAt).[1] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making HATU exceptionally efficient for sterically hindered couplings.[1]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent. It activates carboxylic acids through the formation of a HOBt (1-hydroxybenzotriazole) active ester.[2] While effective for many standard peptide couplings, the resulting OBt ester is generally less reactive than the OAt ester formed by HATU.

Mechanism of Action

The fundamental difference in performance between HATU and PyBOP stems from the active ester intermediate they form. HATU's OAt ester is more reactive than PyBOP's OBt ester, leading to faster and more efficient acylation of sterically hindered N-methylated amines.[2]

G Simplified Reaction Mechanisms of HATU and PyBOP cluster_HATU HATU Pathway cluster_PyBOP PyBOP Pathway RCOOH_H R-COOH OAt_Ester Highly Reactive OAt-Ester RCOOH_H->OAt_Ester - H₂O HATU HATU HATU->OAt_Ester Base_H Base (DIEA) Base_H->OAt_Ester Peptide_H Peptide Bond R-CO-N(Me)-R' OAt_Ester->Peptide_H NMe_Amine_H R'-N(Me)H NMe_Amine_H->Peptide_H RCOOH_P R-COOH OBt_Ester Reactive OBt-Ester RCOOH_P->OBt_Ester - H₂O PyBOP PyBOP PyBOP->OBt_Ester Base_P Base (DIEA) Base_P->OBt_Ester Peptide_P Peptide Bond R-CO-N(Me)-R' OBt_Ester->Peptide_P NMe_Amine_P R'-N(Me)H NMe_Amine_P->Peptide_P

Caption: Simplified mechanisms for HATU and PyBOP-mediated activation and coupling.

Comparative Performance Data

Quantitative data consistently demonstrates HATU's superiority for difficult sequences, particularly those involving N-methylated residues. Studies have shown that HATU generally provides higher yields and crude product purity with lower rates of epimerization compared to PyBOP under similar conditions.[2][3] The inefficiency of PyBOP becomes more pronounced when coupling two N-methylated residues or with shorter reaction times.[2][4][5]

Performance MetricHATUPyBOPKey Findings
Coupling Efficiency Highly efficient, even for the most sterically demanding couplings (e.g., N-Me-AA to N-Me-AA).[6][7]Generally effective, but can be inefficient for hindered couplings, often requiring longer reaction times or additives like HOAt.[2][4]HATU is considered a "gold standard" for difficult couplings due to its superior reactivity.[2][6]
Reported Yields Typically high, often in the 75-90% range for hindered or N-methylated peptides.[3]Yields can be significantly lower, especially in difficult couplings. One study noted poor reactivity with N-methylated amino esters.[4][5]For challenging sequences, HATU consistently provides higher yields.[3][8]
Reaction Time Fast, with typical coupling times of 1-2 hours.[6] Microwave assistance can reduce this to minutes.[6]Slower for difficult couplings; may require extended reaction times (e.g., >2 hours) to achieve acceptable conversion.[2][6]HATU's rapid kinetics are advantageous for high-throughput synthesis.[3]
Epimerization Risk Low, with reported rates often below 2% under optimized conditions.[3]Higher risk of epimerization, particularly with prolonged reaction times or highly sensitive residues.[5]The faster reaction rates of HATU generally contribute to a lower risk of racemization.[2][9]
Side Reactions Can cause guanidinylation of the N-terminal amine if used in large excess, which caps the peptide chain.[2]Byproducts are generally less reactive and easier to remove.[10]Careful control of stoichiometry is crucial for both reagents to mitigate side reactions.

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis (SPPS) using HATU and PyBOP for coupling onto an N-methylated amine.

Protocol 1: HATU Coupling

This protocol is highly effective for coupling Fmoc-amino acids onto a resin-bound N-terminal N-methyl amine.[6][7]

  • Resin Preparation: Swell the peptide resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents).

    • Allow the mixture to pre-activate at room temperature for 5 minutes.[6]

  • Coupling Reaction:

    • Drain the solvent from the swelled resin.

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 1 to 2 hours.[6]

  • Monitoring and Washing:

    • Monitor the reaction completion using a colorimetric method like the Bromophenol Blue test, as the Kaiser test is not suitable for N-methylated amines.[7]

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

Protocol 2: PyBOP Coupling

This protocol can be effective but may require optimization, such as the addition of HOAt, for more challenging couplings.[11]

  • Resin Preparation: Swell the peptide resin in DMF as described above.

  • Reagent Addition:

    • Drain the solvent from the swelled resin.

    • Add a solution of the Fmoc-amino acid (1.1 to 2 equivalents) in DMF.

    • Add PyBOP (1.1 to 2 equivalents). For difficult couplings, adding an equivalent of HOAt at this stage can improve efficiency.[7]

  • Coupling Reaction:

    • Add DIEA (2.2 to 4 equivalents).

    • Shake the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Bromophenol Blue test.

    • If the reaction is incomplete after 2 hours, a second coupling (recoupling) may be necessary.

    • Once complete, drain and wash the resin as described in the HATU protocol.

Experimental Workflow

The general workflow for a single coupling cycle in solid-phase peptide synthesis involving an N-methylated amino acid is outlined below.

G SPPS Workflow for N-Methylated Amino Acid Coupling start Start: Resin with N-terminal N-Me Amine swell 1. Swell Resin (DMF or NMP) start->swell preactivate 2. Pre-activate AA (AA + Reagent + Base) swell->preactivate couple 3. Add Activated Mix to Resin & Shake preactivate->couple monitor 4. Monitor Completion (Bromophenol Blue Test) couple->monitor wash 5. Wash Resin (DMF, DCM, MeOH) monitor->wash Complete recouple Recouple monitor->recouple Incomplete next Proceed to Next Cycle wash->next recouple->couple

References

The Impact of N-Methylation on Peptide Bioactivity: A Comparative Analysis of Cilengitide and its Non-Methylated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among the various chemical alterations, N-methylation of the peptide backbone stands out as a powerful tool to enhance pharmacokinetic properties. This guide provides a detailed comparison of the biological activity of the N-methylated cyclic peptide, Cilengitide (c(RGDf(NMe)V)), and its non-methylated counterpart, c(RGDfV), with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

The incorporation of an N-methyl group on a valine residue within a peptide backbone, in this case, L-N-Methyl-Valine (L-N-Me-Val), can profoundly influence its biological activity. This modification introduces steric hindrance and removes a hydrogen bond donor, leading to significant changes in conformation, receptor binding affinity, and proteolytic stability. The cyclic RGD (Arginylglycylaspartic acid) peptide, Cilengitide, serves as a well-documented example of the impactful nature of this modification.

Comparative Biological Activity: Cilengitide vs. c(RGDfV)

The primary biological target of Cilengitide and its non-methylated precursor is the family of integrin receptors, particularly αvβ3 and αvβ5, which are centrally involved in angiogenesis and tumor metastasis. The N-methylation of the valine residue in Cilengitide has been shown to significantly enhance its binding affinity and selectivity.

PeptideTarget IntegrinIC50 (nM)[1]
c(RGDfV) αvβ38.9
αIIbβ3>1000
Cilengitide (c(RGDf(NMe)V)) αvβ30.58
αIIbβ3860

As illustrated in the table, the N-methylation of the valine residue in Cilengitide results in a more than 15-fold increase in its inhibitory activity against the αvβ3 integrin compared to the non-methylated analogue, c(RGDfV)[1]. This enhanced affinity is a direct consequence of the conformational constraints imposed by the N-methyl group, which pre-organizes the peptide into a bioactive conformation that is more favorable for receptor binding.

Enhanced In Vivo Stability

Signaling Pathway and Experimental Workflow

The mechanism of action of Cilengitide involves the inhibition of integrin-mediated cell adhesion, which in turn disrupts downstream signaling pathways crucial for cell survival, proliferation, and migration.

Integrin Signaling Pathway cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cytoplasm Cytoplasm Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Cilengitide Cilengitide Cilengitide->Integrin inhibits binding ECM_Protein ECM Protein (e.g., Vitronectin) ECM_Protein->Integrin binds Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK Pathway Src->MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Cell_Migration Cell Migration & Invasion MAPK->Cell_Migration

Caption: Integrin signaling pathway inhibited by Cilengitide.

The experimental validation of N-methylated peptide activity typically follows a structured workflow, from synthesis to in vitro and in vivo evaluation.

Experimental_Workflow Synthesis Peptide Synthesis (Solid-Phase) Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assay Purification->Binding_Assay Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay Cell_Assay Cell-Based Assays (Adhesion, Migration) Binding_Assay->Cell_Assay Stability_Assay->Cell_Assay In_Vivo In Vivo Studies (Animal Models) Cell_Assay->In_Vivo

Caption: General experimental workflow for evaluating N-methylated peptides.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cilengitide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of Cilengitide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-L-N-Me-Val-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Asp(OtBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-D-Phe-OH, and Fmoc-L-N-Me-Val-OH.

  • On-Resin Cyclization:

    • After the final Fmoc deprotection, wash the resin extensively.

    • To achieve cyclization, treat the resin-bound linear peptide with a solution of DPPA (Diphenylphosphoryl azide) and DIPEA in DMF.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Integrin Binding Assay (Solid-Phase)

This protocol describes a competitive solid-phase binding assay to determine the IC50 values of the peptides.

Materials:

  • High-binding 96-well plates

  • Purified human integrin αvβ3

  • Vitronectin (ECM protein)

  • Biotinylated vitronectin

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Peptides: Cilengitide and c(RGDfV)

  • Assay buffer: Tris-buffered saline (TBS) with 2 mM MgCl2, 1 mM MnCl2, and 0.1% BSA

Procedure:

  • Plate Coating: Coat the 96-well plates with purified integrin αvβ3 overnight at 4°C.

  • Blocking: Wash the plates with assay buffer and block non-specific binding sites with 1% BSA in assay buffer for 1 hour at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor peptides (Cilengitide and c(RGDfV)).

    • Add the competitor peptides to the wells, followed by a constant concentration of biotinylated vitronectin.

    • Incubate for 3 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plates to remove unbound reagents.

    • Add streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plates again.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with 2N H2SO4.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Plot the absorbance versus the log of the competitor peptide concentration.

    • Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the binding of biotinylated vitronectin to the integrin.

Proteolytic Stability Assay (HPLC-Based)

This protocol details an in vitro assay to assess the stability of peptides in human plasma.

Materials:

  • Human plasma

  • Peptides: Cilengitide and c(RGDfV)

  • Quenching solution: Acetonitrile/Ethanol (1:1, v/v) containing an internal standard

  • HPLC system with a C18 column and UV detector

Procedure:

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Add the peptide to the plasma to a final concentration of 10 µM and incubate at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately add the aliquot to the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Sample Preparation:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide from the degradation curve.

References

Navigating the Maze of Methylation: A Comparative Guide to N-methylated Peptide Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of post-translational modifications (PTMs) is paramount. N-methylation, the addition of a methyl group to a peptide, is a critical PTM that influences protein function and is increasingly leveraged to enhance the therapeutic properties of peptides. However, the presence of N-methylation presents a significant challenge for accurate peptide sequencing by tandem mass spectrometry (MS/MS). This guide provides an objective comparison of the fragmentation patterns of N-methylated peptides under different MS/MS methodologies, supported by experimental data and detailed protocols to aid in the selection of the optimal analytical strategy.

The Challenge of N-Methylation in Peptide Analysis

N-methylation can occur on the side chains of arginine and lysine residues, as well as on the N-terminus of a peptide. This seemingly simple modification can significantly alter the physicochemical properties of a peptide, including its basicity and hydrophilicity. In the context of MS/MS analysis, N-methylation directs fragmentation pathways in a manner distinct from their non-methylated counterparts, often complicating data interpretation. The choice of fragmentation technique is therefore critical for the successful identification and localization of N-methylation sites.

Comparing Fragmentation Techniques: CID vs. ETD/HCD

The two most common fragmentation techniques employed in proteomics are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD). A related technique, Higher-Energy Collisional Dissociation (HCD), is a beam-type CID method. Each of these methods interacts with peptides in a fundamentally different way, leading to distinct fragmentation patterns.

Collision-Induced Dissociation (CID) involves the energetic collision of peptide ions with an inert gas, leading to the cleavage of the peptide backbone, primarily at the amide bonds, to produce b- and y-type fragment ions .

Electron-Transfer Dissociation (ETD) , in contrast, involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions .

The presence of a methyl group can significantly influence the fragmentation outcome in both CID and ETD. For instance, methylated peptides, especially those with methylated arginine or lysine, often lead to missed cleavages during tryptic digestion, resulting in more basic and highly charged precursor ions.[1]

Quantitative Comparison of Fragmentation Patterns

The following tables summarize the expected fragmentation patterns for N-methylated peptides compared to their non-methylated counterparts based on published experimental observations.

Fragmentation MethodPeptide TypePredominant Ion SeriesSequence CoverageDiagnostic Ions/Neutral LossesKey Considerations
CID Non-methylatedb- and y-ions[2]Good for low-charge precursorsGenerally fewStandard method, effective for many peptides.
CID N-methylated (Arg/Lys)Often dominated by neutral losses, with limited b- and y-ions[3]Often poor, especially for peptides with multiple methylation sites[3]- Neutral loss of methylamine or dimethylamine from methylated arginine.[4]- Diagnostic immonium ions for methylated lysine.The high basicity of methylated residues can sequester the proton, hindering backbone fragmentation.[3]
ETD Non-methylatedc- and z-ions[5]Good, especially for higher charge statesGenerally fewComplementary to CID, preserves labile PTMs.
ETD N-methylated (Arg/Lys)Rich series of c- and z-ions[3][4]Excellent, even for highly charged precursors- Preservation of the methyl group on the fragment ions.[3]- Some side-chain fragmentation can occur, providing diagnostic information for arginine methylation.[4]Ideal for sequencing methylated peptides and localizing the modification site due to preservation of the PTM.[6]
HCD Non-methylatedb- and y-ions[7]Good, often with higher quality spectra than ion trap CIDGenerally fewProduces high-resolution fragment ion spectra in an Orbitrap.
HCD N-methylated (Arg/Lys)b- and y-ions, but can still be influenced by the basicity of methylated residuesGenerally better than CID for methylated peptides, but may still be limitedCan generate diagnostic ions for methylated residues.A good alternative to CID, but ETD is often superior for highly charged methylated peptides.[8]
Characteristic Fragment Ions and Neutral Losses for N-methylated Residues
ModificationFragmentation Methodm/z of Diagnostic Ion/Neutral LossDescription
Monomethyl-arginine (MMA)CID/ETDNeutral Loss of methylamine (CH3NH2)Loss of the methylated portion of the arginine side chain.[4]
Asymmetric Dimethyl-arginine (aDMA)CID/ETDNeutral Loss of dimethylamine ((CH3)2NH)Loss of the dimethylated portion of the arginine side chain.[4]
Symmetric Dimethyl-arginine (sDMA)CID/ETDNeutral Loss of methylamine (CH3NH2)Similar to MMA, differentiation from aDMA is possible through careful analysis of fragment spectra.
Monomethyl-lysine (Kme1)CID/HCDImmonium ion at m/z 98.1Diagnostic ion indicative of a monomethylated lysine residue.
Dimethyl-lysine (Kme2)CID/HCDImmonium ion at m/z 112.1Diagnostic ion for dimethylated lysine.
Trimethyl-lysine (Kme3)CID/HCDImmonium ion at m/z 126.1Diagnostic ion for trimethylated lysine.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of N-methylated Peptides

This protocol outlines a general workflow for the preparation of peptides from a protein sample for subsequent MS/MS analysis.

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a suitable buffer containing denaturants (e.g., 8 M urea or 6 M guanidine hydrochloride) and protease inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C. Note that methylation on lysine or arginine can lead to missed cleavages by trypsin.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of acetonitrile and formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Enrichment of Methylated Peptides (Optional):

    • For complex samples with low stoichiometry of methylation, enrichment using antibodies specific for methylated lysine or arginine residues can be performed.[9]

Protocol 2: LC-MS/MS Analysis of N-methylated Peptides

This protocol provides a general procedure for the analysis of prepared peptides using a high-resolution mass spectrometer.

  • Liquid Chromatography (LC) Separation:

    • Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A shallow gradient is often beneficial for separating isobaric peptides.[10]

  • Mass Spectrometry (MS) Analysis:

    • Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation.

    • For optimal analysis of N-methylated peptides, it is recommended to use a decision-tree approach where different fragmentation methods (e.g., CID, HCD, and ETD) are triggered based on the charge state and m/z of the precursor ion.[11] Peptides with higher charge states (≥3+), which are common for methylated peptides, should preferentially be fragmented by ETD.[8]

  • Data Analysis:

    • Process the raw MS/MS data using a suitable search engine (e.g., Sequest, Mascot, or MaxQuant).

    • Search the data against a relevant protein database, specifying N-methylation of relevant amino acids as a variable modification.

    • Manually validate the identification of methylated peptides by inspecting the MS/MS spectra for characteristic fragment ions and neutral losses.

Visualizing Fragmentation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the analysis of N-methylated peptides.

Fragmentation_Comparison cluster_CID Collision-Induced Dissociation (CID) cluster_ETD Electron-Transfer Dissociation (ETD) CID_precursor Methylated Peptide (Precursor Ion) CID_fragments b- and y-ions (Often limited) CID_precursor->CID_fragments Backbone Fragmentation Neutral_Loss Neutral Loss (e.g., methylamine) CID_precursor->Neutral_Loss Side Chain Fragmentation ETD_precursor Methylated Peptide (Precursor Ion) ETD_fragments c- and z-ions (Rich series) ETD_precursor->ETD_fragments Backbone Fragmentation (Modification Preserved)

Caption: Comparison of CID and ETD fragmentation of N-methylated peptides.

Experimental_Workflow Protein_Extraction 1. Protein Extraction & Denaturation Reduction_Alkylation 2. Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion 3. Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Desalting 4. Peptide Desalting (C18 SPE) Digestion->Desalting Enrichment 5. Enrichment (Optional) (Antibody-based) Desalting->Enrichment LC_MSMS 6. LC-MS/MS Analysis (CID/ETD/HCD) Desalting->LC_MSMS Direct Analysis Enrichment->LC_MSMS Data_Analysis 7. Data Analysis & Validation LC_MSMS->Data_Analysis

Caption: General experimental workflow for the analysis of N-methylated peptides.

Decision_Tree Start Precursor Ion Selected Charge_State Charge State? Start->Charge_State Low_Charge 2+ Charge_State->Low_Charge Low High_Charge ≥3+ Charge_State->High_Charge High CID_HCD Fragment with CID/HCD Low_Charge->CID_HCD ETD Fragment with ETD High_Charge->ETD

Caption: Decision tree for fragmentation method selection in MS/MS.

Conclusion

The analysis of N-methylated peptides by tandem mass spectrometry requires careful consideration of the fragmentation methodology. While CID can provide valuable diagnostic information through neutral losses, it often results in poor sequence coverage for methylated peptides. ETD, on the other hand, excels at preserving the methyl modification and generating extensive c- and z-ion series, making it the superior choice for sequencing and localization of N-methylation sites, particularly for highly charged peptides. By employing a combination of fragmentation techniques and a robust experimental workflow, researchers can confidently navigate the complexities of N-methylated peptide analysis, paving the way for a deeper understanding of their biological roles and therapeutic potential.

References

A Comparative Guide to 2D NMR Techniques for the Assignment of N-Methylated Valine Signals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides is a key strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and conformational rigidity. However, the presence of the N-methyl group introduces challenges in nuclear magnetic resonance (NMR) signal assignment, a critical step in the structural elucidation of these modified peptides. This guide provides a comparative overview of essential 2D NMR techniques—HSQC, HMBC, COSY, and NOESY—for the unambiguous assignment of N-methylated valine signals, supported by experimental data and detailed protocols.

Unambiguous Signal Assignment: A Four-pronged Approach

The assignment of the N-methylated valine spin system relies on a combination of through-bond and through-space correlations. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are fundamental for identifying the N-methyl group and its direct and long-range connections to the peptide backbone. Concurrently, Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to delineate the through-bond network of the valine sidechain and establish spatial proximities, respectively.

Quantitative Data for N-Methylated Valine Assignment

Precise chemical shift and coupling constant data are paramount for accurate signal assignment. The following tables summarize typical values for N-methylated valine in a peptide environment.

Table 1: Typical ¹H and ¹³C Chemical Shifts for N-Methylated Valine

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃2.7 - 3.130 - 35
4.0 - 4.560 - 65
2.0 - 2.430 - 33
Hγ (CH₃)0.8 - 1.118 - 21
C' (Carbonyl)-170 - 175

Note: Chemical shifts can vary depending on the local chemical environment, solvent, and pH.

Table 2: Typical J-Coupling Constants for Valine Side Chain

CouplingTypical Value (Hz)
³J(Hα, Hβ)2 - 12
³J(Hβ, Hγ)~7

Note: The ³J(Hα, Hβ) coupling constant is dependent on the χ¹ dihedral angle and can be used for conformational analysis.

Experimental Workflows and Methodologies

A systematic approach is crucial for the successful assignment of N-methylated valine signals. The following sections detail the experimental protocols for the key 2D NMR techniques and are accompanied by workflow diagrams.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is the starting point for assigning the N-methyl group. It reveals one-bond correlations between protons and their directly attached heteronuclei (¹³C or ¹⁵N). For an N-methylated valine, the key correlation is between the N-methyl protons and the N-methyl carbon.

Experimental Protocol: ¹H-¹³C HSQC

  • Sample Preparation: Dissolve the N-methylated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H and ¹³C frequencies.

    • Lock on the deuterium signal of the solvent.

    • Optimize shims for a homogeneous magnetic field.

  • Acquisition Parameters:

    • Set the spectral widths to cover the expected proton and carbon chemical shift ranges.

    • Use a 90° proton pulse width.

    • Set the number of scans (e.g., 8-64) and increments in the indirect dimension (e.g., 128-256) based on sample concentration.

    • The polarization transfer delay should be optimized based on an approximate one-bond ¹J(C,H) coupling of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation and phase correction.

HSQC_Workflow cluster_HSQC HSQC Experiment HSQC_Start N-Methylated Valine in Solution Acquire_HSQC Acquire 1H-13C HSQC Spectrum HSQC_Start->Acquire_HSQC Identify_NCH3 Identify N-CH3 Correlation Acquire_HSQC->Identify_NCH3 Assign_NCH3 Assign 1H and 13C of N-Methyl Group Identify_NCH3->Assign_NCH3

HSQC Workflow for N-Methyl Group Identification.
Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is crucial for linking the N-methyl group to the rest of the valine residue. It detects correlations between protons and carbons over two to three bonds. Key correlations for N-methylated valine include those from the N-methyl protons to the Cα and the preceding carbonyl carbon (C').

Experimental Protocol: ¹H-¹³C HMBC

  • Sample Preparation: Same as for HSQC.

  • Spectrometer Setup: Same as for HSQC.

  • Acquisition Parameters:

    • Set spectral widths for ¹H and ¹³C.

    • The long-range coupling delay should be optimized for an average ⁿJ(C,H) of 4-8 Hz.[1]

    • Set the number of scans and increments as required for adequate signal-to-noise.

  • Processing:

    • Apply appropriate window functions.

    • Perform Fourier transformation and phase correction.

Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other through two or three bonds. For N-methylated valine, COSY is used to establish the connectivity from Hα to Hβ and from Hβ to the two Hγ methyl groups of the side chain.

Experimental Protocol: ¹H-¹H COSY

  • Sample Preparation: Same as for HSQC.

  • Spectrometer Setup:

    • Tune and match the ¹H probe.

    • Lock and shim.

  • Acquisition Parameters:

    • Set the spectral width to cover the entire proton chemical shift range.

    • Use a 90° proton pulse.[2][3]

    • Acquire a sufficient number of increments (e.g., 256-512) for good resolution in the indirect dimension.[3]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function.

    • Perform Fourier transformation and symmetrization.

Assignment_Workflow cluster_Assignment Overall Assignment Strategy Start N-Methylated Valine HSQC 1. HSQC (Assign N-CH3) Start->HSQC HMBC 2. HMBC (Connect N-CH3 to Cα, C') HSQC->HMBC COSY 3. COSY (Assign Hα-Hβ-Hγ) HMBC->COSY NOESY 4. NOESY (Confirm assignments & get spatial info) COSY->NOESY Final_Assignment Complete Assignment NOESY->Final_Assignment

Integrated 2D NMR workflow for N-methylated valine assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment detects protons that are close in space (typically < 5 Å), irrespective of whether they are connected through bonds. This is invaluable for confirming assignments made from through-bond experiments and for obtaining structural information. For N-methylated valine, NOESY can show correlations between the N-methyl protons and nearby protons on the valine sidechain or adjacent residues.

Experimental Protocol: ¹H-¹H NOESY

  • Sample Preparation: Same as for HSQC.

  • Spectrometer Setup: Same as for COSY.

  • Acquisition Parameters:

    • Set the spectral width for the proton range.

    • The mixing time is a critical parameter and should be optimized (typically 100-300 ms for peptides) to observe NOEs without significant spin diffusion.[4]

    • Acquire a sufficient number of scans for good sensitivity.

  • Processing:

    • Apply appropriate window functions.

    • Perform Fourier transformation and phase correction.

Comparison of 2D NMR Techniques for N-Methylated Valine Assignment

Table 3: Comparison of 2D NMR Techniques

TechniqueInformation ProvidedKey Correlations for N-Methylated ValineAdvantagesLimitations
HSQC One-bond ¹H-X correlations (X=¹³C, ¹⁵N).[5]N-CH₃ proton to N-CH₃ carbon.High sensitivity; excellent for identifying the N-methyl group.Only provides one-bond connectivity.
HMBC Two- and three-bond ¹H-¹³C correlations.[1]N-CH₃ protons to Cα and C'.Links the N-methyl group to the peptide backbone.Sensitivity can be lower than HSQC; absence of a peak is not definitive proof of a lack of correlation.[1]
COSY Through-bond ¹H-¹H correlations (2-3 bonds).[2][6]Hα to Hβ; Hβ to Hγ.Establishes the spin system of the valine sidechain.Signal intensity decreases with increasing line width, making it less suitable for large molecules.
NOESY Through-space ¹H-¹H correlations (< 5 Å).[7]N-CH₃ to Hα, Hβ; intra- and inter-residue correlations.Provides spatial information for structural analysis and confirms assignments.Can suffer from spin diffusion at long mixing times; signal intensity is distance-dependent (1/r⁶).[7]

Conclusion

The assignment of N-methylated valine signals in peptides is a solvable challenge that requires a systematic and multi-pronged 2D NMR approach. By combining the strengths of HSQC, HMBC, COSY, and NOESY experiments, researchers can achieve unambiguous signal assignment. This, in turn, provides the foundational data necessary for the detailed structural and conformational analysis of N-methylated peptides, ultimately aiding in the design of more potent and effective therapeutic agents.

References

A Comparative Guide to the Conformational Analysis of Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug design and peptide engineering, primarily owing to the enhanced proteolytic stability of the resulting peptides.[1][2] However, the substitution of a naturally occurring L-amino acid with its D-enantiomer can significantly alter the peptide's three-dimensional structure, which in turn affects its biological activity. A thorough conformational analysis is therefore crucial to understand the structural consequences of such modifications and to guide the rational design of peptide-based therapeutics.

This guide provides a comparative analysis of the conformational properties of peptides containing D-amino acids versus their L-amino acid counterparts. We present supporting experimental data from key analytical techniques, detailed experimental protocols, and visualizations to illustrate the structural implications of introducing D-amino acids.

Impact of D-Amino Acid Substitution on Peptide Conformation: A Quantitative Comparison

The introduction of D-amino acids can either induce or disrupt specific secondary structures, depending on the context of the peptide sequence. The following tables summarize quantitative data from various studies, highlighting the conformational changes observed upon L- to D-amino acid substitution.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure Perturbations

Circular dichroism spectroscopy is a widely used technique to rapidly assess the secondary structure content of peptides in solution.[3] The substitution of L-amino acids with D-amino acids often leads to a decrease in the stability of secondary structures, as reflected by changes in the melting temperature (Tm).

Peptide/ProteinSubstitution SiteOriginal Tm (°C)Substituted Tm (°C)ΔTm (°C)Structural ContextReference
Villin Headpiece (VHP)Glu455.145.2-9.9Helix 1[4][5]
Villin Headpiece (VHP)Ala855.141.2-13.9Helix 1[4][5]
Villin Headpiece (VHP)Ser1555.150.2-4.9Helix 2[4][5]
Villin Headpiece (VHP)Asn1955.142.0-13.1Loop[4][5]
Villin Headpiece (VHP)Lys2455.126.6-28.5Helix 3[5]
Pin1 WW DomainMultiple sites~55Unfolded at RT-β-sheet rich[4][5]

Tm: Melting temperature, RT: Room Temperature

The data clearly indicates that single L-to-D substitutions in the α-helical villin headpiece subdomain generally lead to significant destabilization.[4][5] For the β-sheet-rich Pin1 WW domain, most single L-to-D changes resulted in complete unfolding at room temperature, suggesting that β-sheets are particularly sensitive to stereochemical perturbations.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Molecular Dynamics (MD) Simulations: Dihedral Angle Propensities

NMR spectroscopy and MD simulations provide detailed insights into the conformational preferences of peptides at the atomic level, including the backbone dihedral angles φ (phi) and ψ (psi).[6][7] The intrinsic conformational propensities of D-amino acids are generally the inverse of their L-enantiomers.[8]

Conformational RegionL-Amino Acid (φ, ψ) RangeD-Amino Acid (φ, ψ) Range
α-Right (αR)-100° ≤ φ ≤ -30°, -80° ≤ ψ ≤ -5°30° ≤ φ ≤ 100°, 5° ≤ ψ ≤ 80°
α-Left (αL)5° ≤ φ ≤ 75°, 25° ≤ ψ ≤ 120°-75° ≤ φ ≤ -5°, -120° ≤ ψ ≤ -25°
β-Sheet (β)-180° ≤ φ ≤ -50°, 80° ≤ ψ ≤ -170°50° ≤ φ ≤ 180°, -80° ≤ ψ ≤ 170°
Polyproline II Left (PIIL)-110° ≤ φ ≤ -50°, 120° ≤ ψ ≤ 180°50° ≤ φ ≤ 110°, -180° ≤ ψ ≤ -120°

Data derived from molecular dynamics simulations of GGXGG host-guest pentapeptides.[8]

This inversion of allowed Ramachandran space explains why a single D-amino acid can disrupt regular secondary structures like α-helices and β-sheets, which are composed of amino acids in a specific region of the Ramachandran plot.[9][10]

Enhanced Proteolytic Stability: A Functional Consequence of Conformational Change

One of the primary motivations for incorporating D-amino acids is to increase the peptide's resistance to enzymatic degradation. This enhanced stability is a direct consequence of the inability of proteases, which are chiral enzymes, to efficiently recognize and cleave peptide bonds involving D-amino acids.

PeptideEnzymeHalf-life
(L)-GLP-1Proteinase K< 1 hour
(D)-GLP-1Proteinase K> 6 hours (80% remaining)

Data from a quantitative analysis of GLP-1 resistance to Proteinase K.[11]

Experimental Protocols for Conformational Analysis

Accurate and reliable conformational analysis relies on the rigorous application of various biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure of peptides.[3]

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region (190-260 nm).

    • Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or UV absorbance if the sequence contains aromatic residues.

    • Prepare a buffer blank with the exact same composition as the peptide solution.

  • Data Acquisition:

    • Calibrate the CD spectrometer using a standard like camphor sulfonic acid.

    • Record a baseline spectrum of the buffer blank in a quartz cuvette (typically 1 mm path length).

    • Acquire the CD spectrum of the peptide sample under the same conditions.

    • Typical parameters: wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, bandwidth 1 nm, and 3-5 accumulations to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues).

    • Estimate the secondary structure content by using deconvolution software (e.g., DichroWeb, CDNN) that fits the experimental spectrum to a linear combination of reference spectra for α-helix, β-sheet, and random coil conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[7]

Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 0.5-5 mM.

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H: To check sample purity and folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Analysis:

    • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants (e.g., ³JHNα).

    • Structure Calculation: Use software packages like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK to analyze Ramachandran plots and other geometric parameters.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Protocol:

  • Crystallization:

    • Screen a wide range of conditions (e.g., pH, precipitant, temperature, peptide concentration) to find suitable conditions for growing single, well-ordered crystals.

  • Data Collection:

    • Mount a single crystal and expose it to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Data Processing:

    • Integrate the diffraction spots to obtain their intensities and determine the unit cell parameters and space group.

  • Structure Determination:

    • Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).

    • Calculate an electron density map.

  • Model Building and Refinement:

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model to improve the fit to the experimental data.

  • Validation:

    • Assess the quality of the final structure using metrics such as R-factor, R-free, and Ramachandran plot analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides.

Protocol:

  • System Setup:

    • Generate an initial 3D structure of the peptide (e.g., from homology modeling or by building an extended conformation).

    • Place the peptide in a simulation box filled with an explicit solvent model (e.g., TIP3P water).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Simulation:

    • Choose a force field (e.g., AMBER, CHARMM, GROMOS) that describes the interatomic interactions.

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to study various properties, including:

      • Root Mean Square Deviation (RMSD) to assess structural stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

      • Secondary structure evolution over time.

      • Clustering analysis to identify representative conformations.

      • Calculation of dihedral angle distributions (Ramachandran plots).

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the typical workflows for the experimental and computational techniques described above.

experimental_workflow cluster_cd Circular Dichroism cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_md Molecular Dynamics cd_sample Peptide in Buffer cd_spec CD Spectrometer cd_sample->cd_spec cd_data CD Spectrum cd_spec->cd_data cd_analysis Secondary Structure Estimation cd_data->cd_analysis nmr_sample Peptide in Deuterated Solvent nmr_spec NMR Spectrometer nmr_sample->nmr_spec nmr_data 1D/2D Spectra nmr_spec->nmr_data nmr_analysis Structure Calculation nmr_data->nmr_analysis xray_crystal Peptide Crystal xray_diff X-ray Diffractometer xray_crystal->xray_diff xray_data Diffraction Pattern xray_diff->xray_data xray_analysis Structure Determination xray_data->xray_analysis md_model Initial Peptide Model md_sim MD Simulation md_model->md_sim md_traj Trajectory md_sim->md_traj md_analysis Conformational Analysis md_traj->md_analysis

Caption: Experimental and computational workflows for peptide conformational analysis.

ramchandran_comparison cluster_l_amino L-Amino Acid cluster_d_amino D-Amino Acid beta_l β-Sheet (φ<0, ψ>0) alpha_l α-Helix (R) (φ<0, ψ<0) beta_d β-Sheet (φ>0, ψ<0) alpha_d α-Helix (L) (φ>0, ψ>0) title Ramachandran Plot Regions for L- and D-Amino Acids

Caption: Allowed regions in the Ramachandran plot for L- and D-amino acids.

Conclusion

The incorporation of D-amino acids is a valuable tool in peptide drug development, offering enhanced stability against enzymatic degradation. However, this modification comes with significant conformational consequences that must be carefully evaluated. As demonstrated, the substitution of an L-amino acid with its D-enantiomer can disrupt or alter secondary structures, which can impact biological activity. A comprehensive conformational analysis using a combination of experimental techniques such as CD and NMR spectroscopy, X-ray crystallography, and computational methods like MD simulations is essential for understanding the structure-activity relationship of D-amino acid-containing peptides. This integrated approach enables the rational design of peptide therapeutics with optimized stability and desired biological function.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-N-Me-Val-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-D-N-Me-Val-OH, a key reagent in peptide synthesis. Following these protocols will minimize environmental impact and ensure regulatory compliance.

Key Safety and Chemical Data

Proper handling and disposal begin with understanding the fundamental properties of the substance. Below is a summary of essential data for this compound.

PropertyValueReference
Chemical Formula C21H23NO4[1][2]
Molecular Weight 353.41 g/mol [1][3]
CAS Number 84000-11-3[1][2]
Appearance White to slight yellow to beige powder
Melting Point 187-190 °C[1]
Storage Temperature 2-30°C[1]
Storage Class 11 - Combustible Solids[1]
Disposal Decision Workflow

The proper disposal route for this compound and associated waste depends on its form (solid or liquid) and contamination status. The following diagram illustrates the general decision-making process.

cluster_0 This compound Waste Stream cluster_1 Solid Waste Disposal cluster_2 Liquid Waste Disposal start Identify Waste Type solid_waste Solid Waste (Unused Reagent, Contaminated Labware) start->solid_waste liquid_waste Liquid Waste (Reaction Mixtures, Rinsates) start->liquid_waste package_solid Package in a labeled, sealed container solid_waste->package_solid collect_liquid Collect in a dedicated, labeled, sealed waste container liquid_waste->collect_liquid dispose_solid Dispose via Institutional Hazardous Waste Program package_solid->dispose_solid segregate_liquid Segregate from incompatible waste streams collect_liquid->segregate_liquid dispose_liquid Dispose via Institutional Hazardous Waste Program segregate_liquid->dispose_liquid

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Experimental Protocols for Disposal

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Section 1: Disposal of Solid this compound Waste

This procedure applies to unused or expired reagents and any solid materials contaminated with this compound, such as weighing paper, gloves, and pipette tips.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used to avoid inhalation of the powder.[3]

  • Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container should be made of a compatible material and have a secure lid.

  • Packaging:

    • For unused reagent, it is best to dispose of it in its original container.

    • Contaminated items such as gloves and weighing paper should be placed in a sealed bag before being put into the designated solid hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

Section 2: Disposal of Liquid Waste Containing this compound

This procedure applies to liquid waste streams generated during peptide synthesis, such as reaction mixtures, and solutions from deprotection steps or solvent rinses of contaminated glassware.

Methodology:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of liquid waste should be conducted in a chemical fume hood.

  • Waste Collection:

    • Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.

    • Do not mix with incompatible waste streams. For example, acidic cleavage solutions (e.g., containing TFA) should be collected separately from basic deprotection solutions (e.g., containing piperidine).[4]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

  • Storage: Store the container in a designated hazardous waste area, ensuring it is segregated from incompatible materials.

  • Disposal: Arrange for the disposal of the liquid hazardous waste through your institution's EHS-approved procedures.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • Avoid contamination of waterways and soil.[4][5]

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing and air-drying, the container may be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[5]

References

Personal protective equipment for handling Fmoc-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Fmoc-D-N-Me-Val-OH in Peptide Synthesis.

This guide provides critical safety and logistical information for the use of this compound, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring laboratory safety, procedural accuracy, and regulatory compliance.

I. Personal Protective Equipment (PPE) Strategy

A multi-layered PPE approach is mandatory when handling this compound and the associated reagents in SPPS. The required level of protection varies depending on the specific operation being performed.

A. Handling Solid this compound

When weighing and preparing solutions of the solid compound, the primary risks are inhalation of fine particles and skin contact.

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact with the chemical powder.
Eye Protection Chemical safety gogglesProtects eyes from airborne particles.
Respiratory Protection NIOSH-approved N95 respirator (or higher)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

B. Full SPPS Workflow Protection

The SPPS workflow involves the use of hazardous solvents and reagents, including but not limited to N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, and Trifluoroacetic Acid (TFA). Therefore, a more robust PPE ensemble is required.

PPE CategorySpecific RequirementsRationale
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.Provides layered protection against a broad range of chemicals. Nitrile offers good dexterity, while butyl rubber and Viton™ provide superior resistance to corrosive and highly permeable solvents like DMF and DCM. Always consult glove compatibility charts.
Eye/Face Protection Chemical safety goggles and a full-face shield.Offers maximum protection against chemical splashes to the eyes and face, particularly during liquid transfers and cleavage procedures.
Respiratory Protection Work within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of hazardous vapors from solvents and reagents.
Body Protection Chemical-resistant apron over a laboratory coat.Provides an additional barrier against spills of corrosive or permeable chemicals that could saturate a standard lab coat.
Foot Protection Closed-toe, chemical-resistant footwear.Protects feet from chemical spills.

II. Quantitative Safety Data

Understanding the occupational exposure limits (OELs) for the common chemicals used in conjunction with this compound is critical for risk assessment and ensuring a safe working environment.

Occupational Exposure Limits for Common SPPS Reagents

ChemicalOSHA PEL (TWA 8-hr)NIOSH REL (TWA 10-hr)ACGIH TLV (TWA 8-hr)
N,N-Dimethylformamide (DMF)10 ppm (30 mg/m³)[1]10 ppm (30 mg/m³)[2]5 ppm[1]
Dichloromethane (DCM)25 ppm-50 ppm
Piperidine---
Trifluoroacetic Acid (TFA)---

Note: "Skin" notation for DMF indicates a significant potential for absorption through the skin.[3]

Glove Compatibility Data

The choice of glove material is critical due to the aggressive nature of the solvents and reagents used in SPPS. The following table provides a summary of glove compatibility.

ChemicalNitrile GlovesButyl Rubber Gloves
N,N-Dimethylformamide (DMF)Poor[4]Good
Dichloromethane (DCM)PoorGood
PiperidineGoodExcellent
Trifluoroacetic Acid (TFA)GoodExcellent

This data is a general guide. Always consult the specific manufacturer's glove compatibility chart for detailed breakthrough times.

III. Experimental Protocols & Workflow

A. Preparation of this compound Solution

This protocol outlines the standard procedure for preparing a solution of this compound for use in SPPS.

  • Preparation: Ensure the chemical fume hood is clean and certified. Assemble all necessary equipment: analytical balance, weigh paper, spatula, scintillation vial, and solvent-dispensing system.

  • Donning PPE: Put on the appropriate PPE for handling solid chemicals as detailed in the PPE Strategy section.

  • Weighing: Tare the analytical balance with a piece of weigh paper. Carefully weigh the desired amount of this compound onto the weigh paper. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a clean, labeled scintillation vial.

  • Dissolving: Inside the fume hood, add the appropriate volume of DMF or a DCM/DMF mixture to the vial.[5] Gently swirl the vial until the solid is completely dissolved.

B. Standard Fmoc-SPPS Cycle

The following is a generalized protocol for a single coupling and deprotection cycle in manual SPPS.[6][7]

  • Resin Swelling: Swell the resin in DMF for at least one hour in the reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound solution by adding a coupling reagent (e.g., HBTU/DIEA).[6]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[6]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates success).[6] If the test is positive, a recoupling step may be necessary.

IV. Mandatory Visualizations

PPE_Decision_Workflow PPE Selection Workflow for Handling this compound cluster_solid Handling Solid Compound cluster_spps Full SPPS Workflow Solid_Task Task: Weighing or preparing stock solution Solid_PPE Required PPE: - Nitrile Gloves (double) - Safety Goggles - N95 Respirator - Lab Coat Solid_Task->Solid_PPE SPPS_Task Task: Coupling, Deprotection, Cleavage SPPS_PPE Required PPE: - Double Gloves (Nitrile inner, Butyl/Viton outer) - Goggles & Face Shield - Work in Fume Hood - Chemical Apron over Lab Coat SPPS_Task->SPPS_PPE Start Identify Task Start->Solid_Task Solid Handling Start->SPPS_Task Liquid Handling in Synthesis

Caption: PPE selection based on the handling task.

SPPS_Cycle_Workflow Fmoc-SPPS Cycle Workflow Start Start Cycle with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple Activated This compound Wash1->Couple Wash2 5. Wash with DMF Couple->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Recouple Recouple Amino Acid Kaiser->Recouple Positive Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Negative Recouple->Couple

Caption: The iterative workflow of an Fmoc-SPPS cycle.

V. Disposal Plan

All waste generated during the handling and use of this compound must be treated as hazardous chemical waste.

A. Solid Waste Disposal

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Contaminated Consumables: Weighing paper, pipette tips, and any other disposable items that have come into direct contact with the solid chemical should also be disposed of in the same solid hazardous waste container.

B. Liquid Waste Disposal

Liquid waste streams must be segregated based on their chemical composition.

  • Non-Halogenated Solvent Waste: Solutions of this compound in DMF, as well as waste from the piperidine deprotection step and subsequent DMF washes, should be collected in a clearly labeled "Non-Halogenated Organic Waste" container.

  • Halogenated Solvent Waste: If DCM is used for dissolving the amino acid or for washing the resin, this waste must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.

  • Acidic Waste: The cleavage cocktail (containing TFA) and subsequent washes constitute acidic waste and should be collected in a dedicated, clearly labeled "Acidic Corrosive Waste" container.

General Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not pour any chemical waste down the drain.

References

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